molecular formula C9H13N B116678 3-Phenylpropylamine CAS No. 2038-57-5

3-Phenylpropylamine

Cat. No.: B116678
CAS No.: 2038-57-5
M. Wt: 135.21 g/mol
InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenylpropylamine is a phenylalkylamine that is benzene in which one of the hydrogens is substituted by a 3-aminopropyl group. It is a phenylalkylamine, a member of benzenes and a primary amino compound. It is a conjugate base of a 3-phenylpropylaminium.

Properties

IUPAC Name

3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUQWQRTDLVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174307
Record name 3-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 3-Phenylpropylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19942
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.11 [mmHg]
Record name 3-Phenylpropylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19942
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2038-57-5
Record name Benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2038-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Phenylpropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropylamine (CAS 2038-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine, with the CAS registry number 2038-57-5, is a primary amine belonging to the phenylalkylamine class of organic compounds. Structurally, it is characterized by a phenyl group attached to a propyl amine chain. This compound serves as a valuable building block in organic synthesis and is a key precursor in the manufacturing of various pharmaceuticals.[1][2][3][4] Its biological activity, primarily as a monoamine releasing agent, makes it a compound of significant interest in the fields of medicinal chemistry and pharmacology.[4] This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, exhibiting a characteristic amine-like odor.[1][5][6][7] It is air-sensitive and should be stored under an inert atmosphere.[1][5] The compound is soluble in organic solvents such as chloroform and ethyl acetate but is not miscible with water.[1][2][6][8]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
CAS Number 2038-57-5[1][5][9]
Molecular Formula C₉H₁₃N[1][5][9]
Molecular Weight 135.21 g/mol [1][5][9]
IUPAC Name 3-phenylpropan-1-amine[1][7]
Synonyms Benzenepropanamine, gamma-Phenylpropylamine, Hydrocinnamylamine[1][10]
InChI Key LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][9]
SMILES NCCCC1=CC=CC=C1[1]
Property Value
Appearance Colorless to light yellow clear liquid[5][6]
Odor Amine-like[1]
Boiling Point 220-221 °C[1][9]
Density 0.949 - 0.951 g/mL at 25 °C[1][9]
Refractive Index (n20/D) 1.524 - 1.525[1][9]
Flash Point 90-91 °C (closed cup)[5][9]
pKa 10.39 (at 25 °C)[2][6]
Solubility Soluble in chloroform, ethyl acetate; not miscible in water[1][6][8]
Vapor Density 4.66[11]

Experimental Protocols

Synthesis of this compound via Gabriel Synthesis

A common and effective method for the synthesis of this compound involves a variation of the Gabriel synthesis, followed by hydrazinolysis. This multi-step process begins with the reaction of 3-phenylpropanol with a chlorinating agent, followed by reaction with a phthalimide salt and subsequent hydrazinolysis to yield the final product.

Step A: Synthesis of 1-chloro-3-phenylpropane

  • To a reactor, add thionyl chloride.

  • Slowly add 3-phenylpropanol to the thionyl chloride. The molar ratio of thionyl chloride to 3-phenylpropanol can range from 1:1 to 8:1.

  • The reaction can be carried out in a solvent such as N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane, or chloroform.

  • After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation, to yield 1-chloro-3-phenylpropane.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

  • In a reactor, combine a phthalimide salt (e.g., potassium phthalimide), an alkali (e.g., potassium carbonate), and a suitable solvent like DMF.

  • Add the 1-chloro-3-phenylpropane from Step A to the mixture. The molar ratio of phthalimide salt, alkali, and 1-chloro-3-phenylpropane is typically around 1:1:1 to 4:4:1.

  • Heat the reaction mixture (e.g., to 90°C) and stir for an extended period (e.g., 30 hours).

  • After cooling, the product is precipitated by pouring the reaction mixture into water. The solid product is collected by filtration.

Step C: Synthesis of this compound

  • Dissolve the 2-(3-phenylpropyl)isoindoline-1,3-dione from Step B in an alcohol solvent, such as methanol or ethanol.

  • Add hydrazine hydrate (e.g., 80% solution) to the mixture. The molar ratio of hydrazine hydrate to the phthalimide derivative is typically between 1:1 and 4:1.

  • Reflux the reaction mixture for several hours (e.g., 20-26 hours).

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Filter the mixture to remove the phthalhydrazide byproduct.

  • The aqueous phase is then made alkaline with a sodium hydroxide solution.

  • The liberated this compound is extracted with an organic solvent.

  • The crude product can be purified by recrystallization to yield solid this compound.

Role in Pharmaceutical Synthesis: Precursor to Fluoxetine

This compound derivatives are crucial intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. A common synthetic route involves the etherification of a hydroxylated N-methylated derivative of this compound.

Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine base)

  • Start with N-methyl-3-hydroxy-3-phenylpropylamine.

  • This intermediate is reacted with 1-chloro-4-trifluoromethylbenzene.

  • The reaction is carried out in a high-boiling solvent such as N-methylpyrrolidone or sulfolane.

  • A strong base, like potassium t-butoxide or potassium hydroxide, is used to facilitate the etherification.

  • The reaction is typically heated (e.g., 80°C) to proceed.

  • After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer containing the fluoxetine base is separated, washed, and the solvent is removed.

  • The resulting base can then be converted to its hydrochloride salt, fluoxetine hydrochloride, by treatment with hydrochloric acid.

Biological Activity and Signaling Pathways

This compound is known to act as a norepinephrine-dopamine releasing agent (NDRA).[4] This means it can induce the release of these monoamine neurotransmitters from presynaptic neurons, thereby increasing their concentration in the synaptic cleft. This mechanism is shared by other well-known stimulants like amphetamine.[12] The activity of this compound is, however, reported to be less potent than phenethylamine, with a preference for norepinephrine release over dopamine release.[4]

The signaling pathway for a typical norepinephrine-dopamine releasing agent involves interaction with monoamine transporters and vesicular storage.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NDRA This compound (NDRA) DAT Dopamine Transporter (DAT) NDRA->DAT Enters via transporter NET Norepinephrine Transporter (NET) NDRA->NET Enters via transporter VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) NDRA->VMAT2 Inhibits vesicular uptake DA_synapse Increased Dopamine DAT->DA_synapse NE_synapse Increased Norepinephrine NET->NE_synapse Dopamine_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine Dopamine_vesicle->DA_cyto Release into cytosol Norepinephrine_vesicle Norepinephrine Vesicle NE_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->NE_cyto Release into cytosol DA_cyto->DAT Reverse transport NE_cyto->NET Reverse transport

Caption: Hypothesized signaling pathway for this compound as an NDRA.

Experimental Workflow for Assessing Monoamine Releasing Activity

The evaluation of a compound's potential as a monoamine releasing agent typically involves in vitro assays using synaptosomes, which are isolated nerve terminals.

experimental_workflow start Start: Synaptosome Preparation radiolabeling Radiolabeling with [3H]Dopamine or [3H]Norepinephrine start->radiolabeling wash Wash to Remove Excess Radiolabel radiolabeling->wash incubation Incubate with this compound (various concentrations) wash->incubation supernatant_collection Collect Supernatant (containing released neurotransmitter) incubation->supernatant_collection scintillation_counting Quantify Radioactivity (Scintillation Counting) supernatant_collection->scintillation_counting data_analysis Data Analysis: Calculate EC50 values scintillation_counting->data_analysis end End: Determine Release Potency data_analysis->end

Caption: General experimental workflow for a monoamine release assay.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[5] It is a combustible liquid.[1][5] When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including gloves, goggles, and a face shield.[9] Work should be conducted in a well-ventilated area.[5][10] It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[1]

Conclusion

This compound is a versatile chemical with significant applications in the pharmaceutical industry. Its role as a precursor to important drugs and its inherent biological activity as a monoamine releasing agent underscore its importance in drug discovery and development. A thorough understanding of its chemical and physical properties, synthetic routes, and biological mechanisms of action, as outlined in this guide, is essential for researchers and scientists working with this compound. Proper safety precautions are paramount when handling this corrosive and combustible substance.

References

3-Phenylpropylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenylpropylamine: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a primary phenylalkylamine compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol.

This compound is a phenylalkylamine characterized by a benzene ring substituted with a 3-aminopropyl group.[1][2] It is structurally related to phenethylamine, with the ethylamine side chain extended by one carbon atom.[3] The compound is achiral.[4]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3-phenylpropan-1-amine[1][3][5]
Molecular Formula C₉H₁₃N[1][4][6][7]
Molecular Weight 135.21 g/mol [1][3][4][5][6][7][8]
CAS Number 2038-57-5[1][3][5][6][8]
Synonyms 3-Phenyl-1-propylamine, Benzenepropanamine, γ-Aminopropylbenzene[1][6][8]
InChIKey LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][3][5][8]

| SMILES | NCCCC1=CC=CC=C1[5] |

Synthesis_Workflow Start Starting Materials: - 1-chloro-3-phenylpropane - Phthalimide Salt Step1 Step 1: Substitution Reaction Start->Step1 Intermediate Intermediate: 2-(3-phenylpropyl)isoindoline-1,3-dione Step1->Intermediate Forms Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, Methanol) Intermediate->Step2 Product Final Product: This compound Step2->Product Yields

References

Synonyms for 3-Phenylpropylamine in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenylpropylamine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a primary phenylalkylamine, serves as a crucial building block in the synthesis of various pharmaceuticals and is a subject of interest in medicinal chemistry.[1][2] Structurally, it is characterized by a benzene ring substituted with a 3-aminopropyl group.[3] This compound and its derivatives are noted for their biological activity; for instance, this compound itself is known to act as a norepinephrine-dopamine releasing agent (NDRA).[4] This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols found in the chemical literature.

Nomenclature and Identifiers

The compound is known by numerous synonyms across different databases and commercial suppliers. A consolidated list is provided below for easy reference.

Table 1: Synonyms and Identifiers for this compound | Type | Identifier | Source | | --- | --- | --- | | Systematic Name | 3-phenylpropan-1-amine | IUPAC[3] | | CAS Number | 2038-57-5 | Chemical Abstracts Service[3] | | Common Synonyms | 3-Phenyl-1-propylamine |[3] | | | Benzenepropanamine |[3][5] | | | 1-Amino-3-phenylpropane |[5][6] | | | Hydrocinnamylamine |[3][5] | | | γ-Aminopropylbenzene |[7][8] | | | gamma-Phenylpropylamine |[3] | | | Phenpropylamine |[1][5] | | | 3-aminopropylbenzene |[3] | | Database IDs | | | | | PubChem CID | 16259 |[3] | | | ChEMBL ID | CHEMBL276864 |[3][9] | | | DrugBank ID | DB04410 |[3][4] | | | ChEBI ID | CHEBI:45017 |[3][4] | | | EC Number | 218-012-1 |[3][7] | | | UNII | P8326EZ31P |[3][4] | | | Beilstein | 2205526 |[7][10] | | | MDL Number | MFCD00008224 |[3][7] | | Molecular Formula | C₉H₁₃N |[3][4] | | InChI | InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |[3][4] | | InChIKey | LYUQWQRTDLVQGA-UHFFFAOYSA-N |[3][4] | | SMILES | C1=CC=C(C=C1)CCCN |[3][4] |

Physicochemical Data

The physical and chemical properties of this compound are well-documented. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 135.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid [5]
Clear colorless liquid [1]
Odor Amine-like [3][5]
Boiling Point 221 °C (lit.) [1][7][10]
Density 0.951 g/mL at 25 °C (lit.) [1][7][10]
Refractive Index n20/D 1.524 (lit.) [1][7][10]
Flash Point 91 °C (195.8 °F) - closed cup [7]
Solubility Soluble in Chloroform, Ethyl Acetate. Not miscible in water. [1][2]
pKa 10.39 (+1) at 25°C [1]

| Vapor Pressure | 0.11 mmHg |[3] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections provide protocols for the synthesis of this compound and a related derivative.

Protocol 1: Synthesis of this compound via Gabriel Synthesis and Hydrazinolysis

This method, adapted from a patented process, involves the reaction of 1-chloro-3-phenylpropane with a phthalimide salt, followed by hydrazinolysis to release the primary amine.[11]

Step A: Synthesis of 1-chloro-3-phenylpropane

  • Add 3-phenylpropanol (54g, 0.40mol) and dichloromethane (500mL) to a reactor.

  • Slowly add thionyl chloride (96g, 0.80mol) dropwise at room temperature.

  • After gas evolution ceases, heat the mixture to reflux.

  • Monitor the reaction to completion.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

  • React the 1-chloro-3-phenylpropane from Step A with a phthalimide salt (e.g., potassium phthalimide) under appropriate solvent and temperature conditions to yield the N-substituted phthalimide intermediate.

Step C: Hydrazinolysis to yield this compound

  • Dissolve 2-(3-phenylpropyl)isoindoline-1,3-dione (e.g., 5.4kg, 20.4mol) in methanol (27L) in a suitable reactor.

  • With stirring, add 80% hydrazine hydrate (1.4kg, 22.4mol).

  • Heat the reaction mixture to reflux for approximately 26 hours.

  • Cool the mixture to 50°C.

  • Add hydrochloric acid dropwise until the solution is sufficiently acidic.

  • Filter the mixture and wash the solid.

  • Extract the aqueous phase.

  • Alkalize the aqueous phase with sodium hydroxide solution and stir.

  • Filter to obtain the crude this compound product.

  • Recrystallize the crude product to yield pure, solid this compound.[11]

Protocol 2: Synthesis of (3-Phenyl-2-propen-1-YL)propylamine via Reductive Amination

This protocol details the synthesis of a related secondary amine, demonstrating a common synthetic transformation.[12]

Materials:

  • Cinnamaldehyde (1.32 g, 10 mmol)

  • Propylamine (0.59 g, 10 mmol)

  • Sodium borohydride (0.42 g, 11 mmol)

  • Methanol (50 mL)

  • Dichloromethane or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve cinnamaldehyde in 30 mL of methanol.

    • Separately, dissolve propylamine in 10 mL of methanol.

    • Add the propylamine solution dropwise to the cinnamaldehyde solution over 10-15 minutes with stirring.

    • Stir the mixture at room temperature for 1-2 hours.[12]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Separately, dissolve sodium borohydride in 10 mL of methanol.

    • Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes, maintaining the temperature below 10°C.

    • After addition, remove the ice bath and stir for an additional 2-3 hours at room temperature.[12]

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Remove methanol using a rotary evaporator.

    • Add 50 mL of dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

Visualizations: Pathways and Workflows

Biological Activity: Monoamine Releasing Agent

This compound acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It interacts with presynaptic neuronal transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), to induce the reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft. It shows a preference for inducing norepinephrine release over dopamine release.[4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft PPA This compound (PPA) NET Norepinephrine Transporter (NET) PPA->NET Interacts DAT Dopamine Transporter (DAT) PPA->DAT Interacts NE_cleft NE NET->NE_cleft Induces Efflux (Reverse Transport) DA_cleft DA DAT->DA_cleft Induces Efflux (Reverse Transport) NE_vesicle Norepinephrine (NE) DA_vesicle Dopamine (DA) G A 3-Phenylpropanol reagent1 + Thionyl Chloride (SOCl₂) B 1-Chloro-3-phenylpropane reagent2 + Phthalimide Salt C 2-(3-phenylpropyl) isoindoline-1,3-dione reagent3 + Hydrazine Hydrate (N₂H₄·H₂O) D This compound reagent1->B Chlorination reagent2->C Gabriel Synthesis reagent3->D Hydrazinolysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenepropanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanamine, also known as 3-phenylpropylamine, is a primary amine with an aromatic substituent that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical behavior is characterized by the interplay between the nucleophilic amino group and the hydrophobic phenyl ring. This guide provides a comprehensive overview of the core physical and chemical properties of benzenepropanamine, detailed experimental protocols for their determination, and visual representations of its synthetic and analytical workflows.

Core Physical and Chemical Properties

Benzenepropanamine is typically a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine odor.[1] Its structure, featuring a benzene ring attached to a propanamine group, imparts properties of both aromatic and aliphatic amines.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of benzenepropanamine.

PropertyValueSource
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 221 °C[2][3]
Melting Point 116 °C (estimate)[2]
Density 0.951 g/mL at 25 °C
Refractive Index 1.524-1.530[2]
Solubility Soluble in organic solvents such as chloroform and ethyl acetate; limited solubility in water.[1][2]
pKa (Strongest Basic) 10.05 - 10.39[4]
Flash Point 90.6 °C[2]
Vapor Pressure 0.134 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 1.578 - 1.83[2]

Detailed Chemical Characteristics

Benzenepropanamine's chemical reactivity is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, making it a competent nucleophile and a base.

  • Basicity : With a pKa of its conjugate acid around 10.05-10.39, benzenepropanamine is a moderately strong base and will readily form the 3-phenylpropylaminium ion in the presence of acids.[4]

  • Nucleophilicity : The amino group can act as a nucleophile in various reactions, including alkylation and acylation, making it a versatile intermediate for the synthesis of more complex molecules.[1]

  • Synthetic Utility : It is a key intermediate in the synthesis of diverse pharmaceutical compounds.[2] For example, it serves as a precursor for N-substituted derivatives used in drug development.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical and chemical properties of benzenepropanamine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Sample Preparation : A small amount (a few milliliters) of benzenepropanamine is placed into a small test tube or a fusion tube.

  • Capillary Inversion : A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup : The tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating : The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

  • Observation : As the temperature rises, air trapped in the capillary tube will slowly exit. At the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Measurement : The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant of known concentration is added.

  • Sample Preparation : A precise amount of benzenepropanamine is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[5]

  • Titration Setup : A calibrated pH electrode is immersed in the amine solution, which is continuously stirred.

  • Titration : A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • Data Collection : The pH of the solution is recorded after each addition of the titrant.

  • Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (i.e., at half the volume of the equivalence point).

Acquisition of Spectroscopic Data
  • Sample Preparation : Approximately 10-50 mg of benzenepropanamine is dissolved in about 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][6] Any solid impurities should be filtered out.[2]

  • Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition : A standard proton NMR experiment is run. This involves applying a radiofrequency pulse and acquiring the resulting Free Induction Decay (FID) signal.

  • Processing : The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm).[6] Integrals are calculated for each signal.

  • Sample Preparation (Neat Liquid) : As benzenepropanamine is a liquid, a neat spectrum is easily obtained. A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).[7] A second salt plate is placed on top, and the plates are gently pressed together to form a thin liquid film.[7]

  • Background Spectrum : A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : The prepared salt plates are placed in the sample holder of the IR spectrometer.

  • Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Introduction : A dilute solution of benzenepropanamine is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization : The sample molecules are ionized. For a relatively small and volatile molecule like benzenepropanamine, Electron Ionization (EI) is a common method. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which would typically generate the protonated molecule [M+H]⁺.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Spectrum Generation : A mass spectrum is generated, plotting ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (in EI) or the protonated molecule (in ESI), providing the molecular weight. Other peaks represent fragment ions, which give information about the molecule's structure.

Mandatory Visualizations

Synthetic Workflow

A common route for the synthesis of benzenepropanamine involves a Gabriel synthesis pathway starting from 3-phenylpropanol. This multi-step process is outlined below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Hydrazinolysis start 3-Phenylpropanol step1_reagent SOCl₂ or HCl start->step1_reagent product1 1-Chloro-3-phenylpropane step1_reagent->product1 step2_reagent Potassium Phthalimide product1->step2_reagent product2 N-(3-Phenylpropyl)phthalimide step2_reagent->product2 step3_reagent Hydrazine (N₂H₄) product2->step3_reagent final_product Benzenepropanamine step3_reagent->final_product

Caption: Synthetic pathway for benzenepropanamine via Gabriel synthesis.

Typical Chemical Reactions

As a primary amine, benzenepropanamine undergoes characteristic reactions such as nucleophilic substitution (alkylation) and nucleophilic acyl substitution (acylation).

G cluster_alkylation Alkylation cluster_acylation Acylation start Benzenepropanamine reagent_alkyl Alkyl Halide (R-X) start->reagent_alkyl reagent_acyl Acyl Chloride (RCOCl) or Anhydride start->reagent_acyl product_secondary Secondary Amine (N-Alkyl-benzenepropanamine) reagent_alkyl->product_secondary product_tertiary Tertiary Amine (N,N-Dialkyl-benzenepropanamine) product_secondary->product_tertiary Further Alkylation product_amide Amide (N-(3-Phenylpropyl)acetamide) reagent_acyl->product_amide

Caption: Common reactions of benzenepropanamine: alkylation and acylation.

Analytical Characterization Workflow

The structural elucidation and purity assessment of benzenepropanamine relies on a combination of spectroscopic techniques.

G cluster_workflow Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Benzenepropanamine Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_data Functional Groups (N-H, C-H aromatic/aliphatic) IR->IR_data NMR_data Chemical Environment & Connectivity of Atoms NMR->NMR_data MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Conclusion Structure Confirmation & Purity Assessment IR_data->Conclusion NMR_data->Conclusion MS_data->Conclusion

Caption: Workflow for the analytical characterization of benzenepropanamine.

Safety and Handling

Benzenepropanamine is considered a skin and respiratory irritant.[1] It can cause severe skin burns and eye damage.[2] Therefore, proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Benzenepropanamine is a foundational molecule in organic and medicinal chemistry. A thorough understanding of its physical properties, such as boiling point and solubility, is crucial for its handling and purification, while its chemical properties, primarily the reactivity of its amine group, are exploited for the synthesis of a wide array of target molecules. The experimental and analytical protocols detailed in this guide provide a framework for the reliable characterization of this important compound.

References

The Solubility Profile of 3-Phenylpropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Phenylpropylamine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this guide focuses on consolidating available qualitative and semi-quantitative information, presenting a detailed, generalized experimental protocol for solubility determination, and offering a conceptual framework for understanding the solubility behavior of this compound.

Introduction to this compound

This compound, a primary amine, is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring a nonpolar phenyl group and a propyl chain, along with a polar amine group, results in a varied solubility profile that is crucial for its application in pharmaceutical synthesis and other chemical processes.[1] Understanding its solubility is fundamental for reaction kinetics, formulation development, and purification processes.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃N
Molecular Weight135.21 g/mol
AppearanceClear, colorless to pale yellow liquid[1]
Boiling Point221 °C
Density0.951 g/mL at 25 °C
pKa10.39 (at 25 °C)

Solubility of this compound

The solubility of this compound is dictated by the interplay between its hydrophobic phenylpropyl tail and its hydrophilic amine head. The amine group is capable of forming hydrogen bonds with protic solvents, while the phenyl group contributes to van der Waals interactions with nonpolar solvents.

Qualitative Solubility Data

While precise quantitative data is limited, the solubility of this compound in a range of common organic solvents has been qualitatively described in various sources. The following table summarizes this information.

Solvent ClassSolventQualitative SolubilityRationale
Polar Protic WaterModerately Soluble (4.7 g/L at 25 °C)[2]The amine group can form hydrogen bonds with water, but the large hydrophobic phenylpropyl group limits miscibility.
EthanolSoluble[1]The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its ethyl group has favorable interactions with the phenylpropyl chain.
MethanolSoluble[1]Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule.
Polar Aprotic AcetoneSoluble[1]Acetone's polar carbonyl group can interact with the amine group, and its methyl groups can interact with the hydrophobic portion of this compound.
Ethyl AcetateSoluble[3][4][5]The ester functionality provides polarity for interaction with the amine group, while the ethyl and acetyl groups interact favorably with the nonpolar structure.
Nonpolar / Halogenated ChloroformSoluble[3][4][5]As a weakly polar solvent, chloroform can effectively solvate the phenylpropyl moiety.
Diethyl EtherSolubleThe nonpolar character of diethyl ether allows for good solvation of the hydrophobic phenylpropyl chain.
DichloromethaneSolubleSimilar to chloroform, this halogenated solvent can dissolve this compound due to favorable interactions with the nonpolar part of the molecule.
Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[1]

  • pH: As an amine, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic solutions, it will form the more soluble protonated ammonium salt.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility.

Experimental Protocol for Solubility Determination

While specific published methods for this compound are scarce, a general and robust experimental protocol for determining the solubility of a liquid amine in an organic solvent can be established. The following is a detailed methodology based on the equilibrium shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Calibrated positive displacement pipettes

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the respective organic solvents. The excess is to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed in a temperature-controlled environment for a sufficient time to allow for the separation of the undissolved solute.

    • For fine suspensions, centrifuge the vials at a high speed to pellet the excess this compound.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

    • Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

G Logical Framework for Solubility cluster_factors Influencing Factors cluster_outcome Solubility Outcome Solute_Properties Solute Properties (Polarity, H-bonding) Solubility Solubility of This compound Solute_Properties->Solubility Solvent_Properties Solvent Properties (Polarity, Protic/Aprotic) Solvent_Properties->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous) pH->Solubility

Caption: Factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination Start Start: Add Excess Solute to Solvent Equilibration Equilibration (Shaker Bath at Constant T) Start->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Sampling Sample Supernatant Phase_Separation->Sampling Dilution Dilute Sample Sampling->Dilution Analysis Analytical Measurement (HPLC/GC) Dilution->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification End End: Report Solubility Quantification->End

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While there is a clear need for more quantitative studies to establish precise solubility data across a range of solvents and temperatures, the existing qualitative data provides a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocol offers a standardized approach to generate the much-needed quantitative data, which will undoubtedly facilitate the broader application and understanding of this important chemical compound.

References

3-Phenylpropylamine: A Technical Guide on its Mechanism of Action in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropylamine (3-PPA) is a psychoactive compound belonging to the phenethylamine class, structurally related to endogenous trace amines and synthetic stimulants like amphetamine. Its mechanism of action in the central nervous system is primarily characterized by its function as a monoamine releasing agent, with a notable preference for norepinephrine over dopamine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neurological effects of 3-PPA, detailing its interactions with key protein targets, the resultant signaling cascades, and the experimental methodologies used to elucidate these actions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neurological drug discovery and development.

Core Mechanism of Action: Monoamine Release

This compound's primary mechanism of action is the induction of monoamine release from presynaptic nerve terminals. It is classified as a norepinephrine-dopamine releasing agent (NDRA)[1]. Unlike reuptake inhibitors that block the clearance of neurotransmitters from the synaptic cleft, 3-PPA facilitates their efflux from the neuron into the synapse.

Interaction with Monoamine Transporters

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are the primary targets for 3-PPA to initiate its releasing action. 3-PPA acts as a substrate for these transporters, allowing it to be transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron through the same transporters.

While specific binding affinities (Ki) of 3-PPA for the individual monoamine transporters are not extensively documented in publicly available literature, studies on its functional effects in rat brain synaptosomes indicate a significant preference for inducing norepinephrine release over dopamine release, with an approximate 7-fold selectivity[1]. Its activity at the serotonin transporter is considered to be significantly lower.

Table 1: Functional Activity of this compound at Monoamine Transporters

TargetActionPotency/Selectivity
Norepinephrine Transporter (NET)Substrate / ReleaserHigh
Dopamine Transporter (DAT)Substrate / ReleaserModerate (~7-fold lower than NET)[1]
Serotonin Transporter (SERT)Weak Substrate / ReleaserLow
Role of Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, 3-PPA is thought to interact with the vesicular monoamine transporter 2 (VMAT2)[2][3]. VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release. 3-PPA, like other amphetamine-related compounds, is believed to disrupt the proton gradient across the vesicular membrane that VMAT2 relies on, leading to the leakage of monoamines from the vesicles into the cytoplasm[3]. This elevation of cytoplasmic monoamines is a critical step for the subsequent reverse transport into the synaptic cleft.

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, as well as amphetamine-like psychostimulants[4][5][6]. Given the structural similarity of 3-PPA to these ligands, TAAR1 is a highly probable molecular target.

Activation of TAAR1 is known to modulate the activity of monoamine transporters and neuronal firing rates[4][7]. TAAR1 signaling is primarily coupled through Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. The resulting increase in intracellular cyclic AMP (cAMP) and diacylglycerol/inositol triphosphate can influence a variety of downstream cellular processes, including the phosphorylation and trafficking of monoamine transporters[7].

Potential Interaction with Monoamine Oxidase (MAO)

Some structurally related compounds to 3-PPA, such as certain cinnamylamine derivatives, have been shown to interact with monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters[8]. While direct evidence for potent MAO inhibition by 3-PPA is lacking, this remains a potential secondary mechanism that could contribute to an increase in synaptic monoamine levels. Further investigation is required to determine the inhibitory potency (Ki or IC50) of 3-PPA on MAO-A and MAO-B.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.

monoamine_release_mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft 3PPA_ext This compound (Extracellular) DAT_NET DAT / NET 3PPA_ext->DAT_NET Uptake 3PPA_int 3-PPA (Intracellular) DAT_NET->3PPA_int Monoamines_syn Monoamines (Synaptic) DAT_NET->Monoamines_syn VMAT2 VMAT2 3PPA_int->VMAT2 Disruption Monoamines_ves Monoamines (Vesicular) Vesicle Synaptic Vesicle Monoamines_cyt Monoamines (Cytoplasmic) Monoamines_ves->Monoamines_cyt Leakage Monoamines_cyt->DAT_NET Reverse Transport Postsynaptic_R Postsynaptic Receptors Monoamines_syn->Postsynaptic_R Binding

Diagram 1: Proposed Mechanism of this compound-Induced Monoamine Release.

taar1_signaling_pathway 3PPA This compound TAAR1 TAAR1 3PPA->TAAR1 Agonist Binding Gs Gs TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., Transporter Phosphorylation) PKA->Downstream

Diagram 2: Hypothesized TAAR1 Signaling Pathway Activated by this compound.

experimental_workflow cluster_assays In Vitro Assays Binding Radioligand Binding (DAT, NET, SERT) Data_Analysis Data Analysis (Ki, EC50, IC50) Binding->Data_Analysis Release Monoamine Release (Synaptosomes) Release->Data_Analysis TAAR1_func TAAR1 Functional Assay (cAMP accumulation) TAAR1_func->Data_Analysis MAO_inhib MAO Inhibition Assay MAO_inhib->Data_Analysis 3PPA This compound 3PPA->Binding 3PPA->Release 3PPA->TAAR1_func 3PPA->MAO_inhib Conclusion Mechanism of Action Characterization Data_Analysis->Conclusion

Diagram 3: General Experimental Workflow for Characterizing this compound's Mechanism of Action.

Experimental Protocols

Monoamine Release Assay using Synaptosomes

This protocol outlines the general procedure for measuring monoamine release from isolated nerve terminals.

1. Synaptosome Preparation:

  • Euthanize rodents and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for norepinephrine).

  • Homogenize the tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer.

2. Radiolabeling:

  • Incubate the synaptosomes with a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.

3. Release Assay:

  • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Aliquot the radiolabeled synaptosomes into a multi-well plate.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.

  • Measure the radioactivity in the supernatant (released monoamines) and the filter (retained monoamines) using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of total radioactivity released for each concentration of 3-PPA.

  • Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal release).

Radioligand Binding Assay for Monoamine Transporters

This protocol describes the methodology to determine the binding affinity of 3-PPA for DAT, NET, and SERT.

1. Membrane Preparation:

  • Use cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) or rodent brain tissue homogenates.

  • Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the cell membranes.

  • Wash the membranes to remove endogenous ligands.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound (as the competitor).

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of 3-PPA.

  • Plot the competition binding curve and determine the IC50 value (the concentration of 3-PPA that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the ability of 3-PPA to activate TAAR1 and stimulate intracellular cAMP production.

1. Cell Culture:

  • Use a cell line (e.g., HEK293) stably or transiently expressing human or rodent TAAR1.

2. cAMP Assay:

  • Plate the cells in a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

3. Data Analysis:

  • Generate a concentration-response curve by plotting the cAMP levels against the concentration of 3-PPA.

  • Determine the EC50 value for cAMP production.

Conclusion

This compound exerts its primary neurological effects as a monoamine releasing agent, with a pronounced selectivity for norepinephrine over dopamine. Its mechanism involves uptake into the presynaptic terminal via monoamine transporters, disruption of vesicular monoamine storage through interaction with VMAT2, and subsequent reverse transport of monoamines into the synaptic cleft. Furthermore, its structural similarity to known ligands suggests a modulatory role at TAAR1, which likely contributes to its overall pharmacological profile. The potential for weak inhibition of monoamine oxidase presents an additional, though likely minor, aspect of its mechanism. The experimental protocols detailed in this guide provide a framework for the further elucidation of the intricate molecular interactions of this compound and related compounds in the central nervous system, which is crucial for the advancement of neurological research and drug development.

References

The Intricate Dance of Structure and Activity: A Technical Guide to the Structure-Activity Relationship of Phenylpropylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of phenylpropylamines, a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Phenylpropylamines form the backbone of a diverse range of compounds that interact with key biological targets, most notably the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Understanding the nuanced relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the SAR of phenylpropylamines, summarizing key quantitative data in structured tables for comparative analysis. It further details the experimental protocols for the assays used to determine these activities and visualizes the associated signaling pathways and logical relationships to provide a holistic understanding of this important class of compounds.

Core Structure-Activity Relationships

The fundamental phenylpropylamine scaffold consists of a phenyl ring connected to a propyl chain, which in turn bears an amine group. Modifications at each of these three key regions—the phenyl ring, the propyl chain, and the amine terminus—profoundly influence the compound's affinity and selectivity for SERT, DAT, and NET.

Phenyl Ring Substitutions

Substituents on the phenyl ring play a critical role in modulating the potency and selectivity of phenylpropylamine analogs for the monoamine transporters. The position, size, and electronic properties of these substituents are key determinants of binding affinity.

Generally, substitution at the para (4-position) of the phenyl ring is well-tolerated and can enhance affinity for SERT. For instance, the presence of a halogen, such as chlorine or bromine, at the para-position often leads to potent SERT inhibition[1]. Increasing the size of the N-alkyl substituent can also augment the relative potency at SERT[1]. In contrast, unsubstituted phenylpropylamines tend to exhibit greater potency at DAT and NET compared to SERT[1].

Propyl Chain Modifications

Alterations to the three-carbon propyl chain can significantly impact the molecule's interaction with the transporter binding pockets.

  • Hydroxylation and Oxo-Substitution: Introduction of a hydroxyl group at the 2- or 3-position of the propyl chain can influence enantioselectivity in transporter binding[2]. For example, 2-substituted hydroxylated analogs have shown enantioselectivity at both DAT and SERT, a feature not observed in their 3-substituted counterparts[2]. Conversion of the hydroxyl group to a ketone (oxo-substitution) at the 3-position has been shown to decrease DAT binding affinity, possibly due to restricted conformational flexibility of the phenyl group[2].

  • Fluorination: The introduction of a fluorine atom at the 2-position can lead to substantial enantioselectivity in transporter affinity, with the (S)-enantiomer demonstrating high DAT binding affinity and selectivity[2].

Amine Group Modifications

The nature of the amine group is a crucial determinant of a compound's activity as either an inhibitor or a substrate (releaser) at monoamine transporters.

  • N-Alkylation: The length and nature of the alkyl substituents on the nitrogen atom influence potency and selectivity. Increasing the N-alkyl chain length has been shown to enhance relative potency at SERT[1].

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine can impact the mechanism of action. While many potent inhibitors are secondary or tertiary amines, primary amines are also found in active compounds.

Quantitative Data on Phenylpropylamine Analogs

The following tables summarize the binding affinities (Ki in nM) of various substituted phenylpropylamine analogs for the human dopamine and serotonin transporters. This data provides a quantitative basis for the SAR principles discussed.

Table 1: Binding Affinities (Ki, nM) of 2- and 3-Substituted 3-Phenylpropyl Analogs at hDAT and hSERT [2]

CompoundSubstitutionStereochemistryhDAT Ki (nM)hSERT Ki (nM)SERT/DAT Ratio
(S)-8 2-AminoS20221.1
(R)-8 2-AminoR20221.1
(S)-9 2-MethylaminoS39>10,000>256
(R)-9 2-MethylaminoR39>10,000>256
(S)-10 2-FluoroS101000100
(R)-10 2-FluoroR30>10,000>333
11 3-Oxo-110110010
12 3-Oxo-110110010
17 2-Oxo-170170010
18 2-Oxo-180180010

Table 2: Inhibitory Potency (IC50, µM) of para-Substituted Cathinones at Rat Brain Synaptosomes [1]

CompoundSubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
AmphetamineUnsubstituted0.030.013.4
MethamphetamineN-Methyl0.050.024.6
4-Chloroamphetamine4-Chloro0.120.110.45
Cathinoneβ-Keto0.210.0810.1
Methcathinoneβ-Keto, N-Methyl0.280.1212.3
4-Chloromethcathinone4-Chloro, β-Keto, N-Methyl0.190.240.38

Experimental Protocols

The determination of the biological activity of phenylpropylamine analogs relies on robust and well-defined experimental procedures. The two primary assays used to characterize their interaction with monoamine transporters are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT, DAT, or NET.

Materials:

  • HEK293 cells stably expressing the human SERT, DAT, or NET.

  • Membrane preparations from these cells.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compounds (phenylpropylamine analogs) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Lyse the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a known potent inhibitor for the target transporter to saturate all specific binding sites.

    • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the inhibitory potency (IC50) of a test compound on the uptake of serotonin, dopamine, or norepinephrine.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

  • Homogenization buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

  • Test compounds and selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • Cell harvester.

Procedure:

  • Synaptosome Preparation: Dissect the desired brain region and homogenize it in ice-cold homogenization buffer. Prepare a crude synaptosomal fraction (P2) by differential centrifugation. Resuspend the synaptosomal pellet in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle (for total uptake), a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of the test compound.

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Signaling Pathways and Logical Relationships

The interaction of phenylpropylamines with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with SERT, DAT, and NET, as well as the logical workflow for a typical SAR study.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin SERT SERT Serotonin->SERT Binds & is transported PKC PKC SERT->PKC Activates PKA PKA SERT->PKA Activates Phenylpropylamine Phenylpropylamine Analog Phenylpropylamine->SERT Inhibits SERT_Internalization SERT Internalization & Reduced Uptake PKC->SERT_Internalization PKA->SERT_Internalization DAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT DAT Dopamine->DAT Binds & is transported PKC PKC DAT->PKC Activates MAPK MAPK/ERK DAT->MAPK Activates Phenylpropylamine Phenylpropylamine Analog Phenylpropylamine->DAT Inhibits DAT_Regulation DAT Trafficking & Activity Modulation PKC->DAT_Regulation MAPK->DAT_Regulation NET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine NET NET Norepinephrine->NET Binds & is transported PKC PKC NET->PKC Activates PKA PKA NET->PKA Activates Phenylpropylamine Phenylpropylamine Analog Phenylpropylamine->NET Inhibits NET_Regulation NET Phosphorylation & Trafficking PKC->NET_Regulation PKA->NET_Regulation SAR_Workflow Start Start: Define Core Scaffold Synthesis Synthesize Analogs (Systematic Modifications) Start->Synthesis InVitro_Assays In Vitro Biological Evaluation (Binding & Uptake Assays) Synthesis->InVitro_Assays Data_Analysis Quantitative Data Analysis (IC50, Ki, Selectivity) InVitro_Assays->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationships Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization? SAR_Elucidation->Lead_Optimization New_Analogs Design New Analogs Based on SAR Lead_Optimization->New_Analogs Yes End End: Identify Lead Compound Lead_Optimization->End No New_Analogs->Synthesis

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and Synthetic History of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropylamine, a primary amine with significant implications in medicinal chemistry and pharmacology, has a rich and evolving synthetic history. This technical guide provides a comprehensive overview of the discovery and the chronological development of synthetic routes leading to this important molecule. We will delve into the foundational classical methods, such as the Hofmann rearrangement and the Leuckart reaction, that likely paved the way for its initial synthesis. The guide will then transition to more modern and efficient methodologies, including the catalytic hydrogenation of cinnamonitrile and reductive amination strategies. Detailed experimental protocols for key synthetic transformations are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the logical relationships between different synthetic approaches.

Introduction

This compound is a phenylalkylamine that is structurally related to phenethylamine, a core scaffold in many biologically active compounds. It consists of a benzene ring substituted with a 3-aminopropyl group.[1] The molecule has served as a valuable building block in the synthesis of various pharmaceuticals and as a tool for studying structure-activity relationships (SAR) of monoamine releasing agents.[2] Its synthesis has evolved from classical, often harsh, multi-step procedures to more streamlined and efficient modern techniques. This guide aims to provide a detailed historical and technical account of this evolution.

Early Synthetic Approaches: A Historical Perspective

The Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, is a method for converting a primary amide into a primary amine with one fewer carbon atom. Theoretically, this compound could be synthesized from 4-phenylbutyramide via this route.

Hypothetical Experimental Protocol (based on the principles of the Hofmann Rearrangement):

  • Preparation of 4-Phenylbutyramide: 4-Phenylbutyric acid would first be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). Subsequent treatment with ammonia would yield 4-phenylbutyramide.

  • Hofmann Rearrangement: The 4-phenylbutyramide would be treated with an aqueous solution of sodium hydroxide and bromine. The reaction mixture would be heated to facilitate the rearrangement of the N-bromoamide intermediate to an isocyanate.

  • Hydrolysis: The resulting isocyanate would then be hydrolyzed in situ by the aqueous base to yield this compound and carbon dioxide.

  • Workup: The product would be isolated by steam distillation or solvent extraction, followed by purification.

This classical method, while historically significant, is often limited by the availability of the starting amide and the use of stoichiometric amounts of hazardous bromine.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction, developed in the late 19th century, provides a pathway to amines through the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent. 3-Phenylpropanal (hydrocinnamaldehyde) would be the logical starting material for the synthesis of this compound via this method.

Hypothetical Experimental Protocol (based on the principles of the Leuckart-Wallach Reaction):

  • Reaction Setup: 3-Phenylpropanal would be heated with ammonium formate or formamide at a high temperature (typically 160-185 °C).

  • Reductive Amination: The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid (generated from ammonium formate) or formamide.

  • Hydrolysis: The resulting formamide of this compound would be hydrolyzed with a strong acid or base to liberate the free amine.

  • Isolation: The product would be isolated by basification of the reaction mixture followed by extraction with an organic solvent and subsequent distillation.

The high temperatures required for the Leuckart-Wallach reaction can limit its applicability to substrates that are thermally sensitive.

The Advent of Catalytic Hydrogenation

The early 20th century saw the rise of catalytic hydrogenation as a powerful tool in organic synthesis. This methodology offered a cleaner and more efficient route to amines from nitriles.

Reduction of 3-Phenylpropionitrile

A common and historically significant route to this compound is the reduction of 3-phenylpropionitrile. This nitrile can be prepared from benzyl chloride via the Kolbe nitrile synthesis.

Experimental Protocol (Catalytic Hydrogenation):

  • Catalyst and Solvent: 3-Phenylpropionitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature in a hydrogenation apparatus.

  • Workup: Upon completion of the reaction (as monitored by the cessation of hydrogen uptake), the catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Reduction of Cinnamonitrile

Cinnamonitrile, which is readily available from the condensation of benzaldehyde and acetonitrile, can also be reduced to this compound. This reaction requires the reduction of both the carbon-carbon double bond and the nitrile group.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Conditions: Cinnamonitrile is dissolved in a solvent like ethanol. A robust hydrogenation catalyst, such as Raney nickel or a platinum-based catalyst, is employed.

  • Hydrogenation: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The conditions need to be sufficient to reduce both the alkene and the nitrile functionalities.

  • Isolation and Purification: The workup and purification follow a similar procedure to the hydrogenation of 3-phenylpropionitrile.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound prioritize efficiency, safety, and milder reaction conditions. These methods often build upon the foundational principles of earlier discoveries.

Reductive Amination of 3-Phenylpropanal

Modern reductive amination protocols offer significant advantages over the classical Leuckart-Wallach reaction. The use of selective reducing agents allows for milder reaction conditions and higher yields.

Experimental Protocol (Modern Reductive Amination):

  • Imine Formation: 3-Phenylpropanal is reacted with ammonia (or an ammonia source like ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine in situ.

  • Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the amine. Alternatively, catalytic hydrogenation can be employed.[3]

  • Workup: The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Gabriel Synthesis from 3-Phenylpropanol

A modern and efficient method for the preparation of this compound utilizes a Gabriel-like synthesis starting from the readily available 3-phenylpropanol. This approach is detailed in recent patent literature and highlights the continued relevance of classical named reactions in contemporary synthesis.

Experimental Protocol (from CN110283082A):

  • Chlorination: 3-Phenylpropanol is converted to 1-chloro-3-phenylpropane using a chlorinating agent such as thionyl chloride.

  • Phthalimide Alkylation: The resulting 1-chloro-3-phenylpropane is reacted with potassium phthalimide in a suitable solvent (e.g., DMF) to form N-(3-phenylpropyl)phthalimide.

  • Hydrazinolysis: The N-(3-phenylpropyl)phthalimide is then treated with hydrazine hydrate in a solvent like methanol or ethanol. This cleaves the phthalimide group, liberating the desired this compound.

  • Isolation: The phthalhydrazide byproduct is removed by filtration, and the this compound is isolated from the filtrate and purified.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to this compound, based on literature and patent data.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reference
Hofmann Rearrangement4-PhenylbutyramideNaOH, Br₂(Hypothetical)-
Leuckart-Wallach Reaction3-PhenylpropanalHCONH₂, HCOOH(Variable)-
Catalytic Hydrogenation3-PhenylpropionitrileH₂, Raney Ni or Pd/CHigh[4]
Catalytic HydrogenationCinnamonitrileH₂, Raney Ni or PtGood to High-
Modern Reductive Amination3-PhenylpropanalNH₃, NaBH₄High[3]
Gabriel Synthesis3-Phenylpropanol1. SOCl₂ 2. K-Phthalimide 3. N₂H₄~85-95%[5]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways discussed.

Hofmann_Rearrangement 4-Phenylbutyric Acid 4-Phenylbutyric Acid 4-Phenylbutyryl Chloride 4-Phenylbutyryl Chloride 4-Phenylbutyric Acid->4-Phenylbutyryl Chloride SOCl₂ 4-Phenylbutyramide 4-Phenylbutyramide 4-Phenylbutyryl Chloride->4-Phenylbutyramide NH₃ N-Bromo-4-phenylbutyramide N-Bromo-4-phenylbutyramide 4-Phenylbutyramide->N-Bromo-4-phenylbutyramide NaOH, Br₂ 3-Phenylpropyl Isocyanate 3-Phenylpropyl Isocyanate N-Bromo-4-phenylbutyramide->3-Phenylpropyl Isocyanate Rearrangement This compound This compound 3-Phenylpropyl Isocyanate->this compound H₂O, NaOH Leuckart_Wallach_Reaction 3-Phenylpropanal 3-Phenylpropanal Imine Intermediate Imine Intermediate 3-Phenylpropanal->Imine Intermediate NH₃ N-Formyl-3-phenylpropylamine N-Formyl-3-phenylpropylamine Imine Intermediate->N-Formyl-3-phenylpropylamine HCOOH This compound This compound N-Formyl-3-phenylpropylamine->this compound Hydrolysis Catalytic_Hydrogenation cluster_0 From 3-Phenylpropionitrile cluster_1 From Cinnamonitrile 3-Phenylpropionitrile 3-Phenylpropionitrile This compound This compound 3-Phenylpropionitrile->this compound H₂, Catalyst Cinnamonitrile Cinnamonitrile Cinnamonitrile->this compound H₂, Catalyst Modern_Synthesis cluster_0 Reductive Amination cluster_1 Gabriel Synthesis 3-Phenylpropanal 3-Phenylpropanal Imine Imine 3-Phenylpropanal->Imine NH₃ This compound This compound Imine->this compound Reducing Agent 3-Phenylpropanol 3-Phenylpropanol 1-Chloro-3-phenylpropane 1-Chloro-3-phenylpropane 3-Phenylpropanol->1-Chloro-3-phenylpropane SOCl₂ N-(3-Phenylpropyl)phthalimide N-(3-Phenylpropyl)phthalimide 1-Chloro-3-phenylpropane->N-(3-Phenylpropyl)phthalimide K-Phthalimide N-(3-Phenylpropyl)phthalimide->this compound N₂H₄

References

Methodological & Application

Application Note: Synthesis of 3-Phenylpropylamine from 3-Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpropylamine is a valuable primary amine intermediate in the synthesis of various pharmaceuticals and research chemicals. Its structure is a key component in several biologically active molecules. This application note provides detailed protocols for the synthesis of this compound starting from the commercially available alcohol, 3-phenylpropanol. Two primary synthetic routes are presented: a two-step sequence involving the formation of a tosylate intermediate followed by either azide reduction or Gabriel synthesis, and a more direct approach using the Mitsunobu reaction. These methods are well-established and provide reliable access to the target compound.

Overview of Synthetic Strategies

The conversion of a primary alcohol like 3-phenylpropanol to a primary amine requires the substitution of the hydroxyl group with an amino group. Since the hydroxyl group is a poor leaving group, it must first be activated. The presented protocols achieve this through two distinct strategies:

  • Route 1: Two-Step Conversion via 3-Phenylpropyl Tosylate: This is a classic and robust method. The alcohol is first converted to a tosylate, which is an excellent leaving group. This intermediate can then be converted to the amine via two sub-routes:

    • Route 1A: Azide Reduction: The tosylate is displaced by an azide ion, and the resulting alkyl azide is then reduced to the primary amine.

    • Route 1B: Gabriel Synthesis: The tosylate is reacted with potassium phthalimide, and the resulting N-alkylphthalimide is cleaved to release the primary amine.[1][2][3]

  • Route 2: Mitsunobu Reaction: This reaction allows for a more direct conversion of the alcohol to a protected amine precursor in a single step, which is then deprotected to yield the final product.[4][5][6]

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocols

Route 1: Two-Step Conversion via 3-Phenylpropyl Tosylate

Step 1: Synthesis of 3-Phenylpropyl Tosylate

This initial step is common to both Route 1A and Route 1B.

Protocol:

  • To a solution of 3-phenylpropanol (1.0 eq) in dichloromethane (DCM, 5 mL/mmol of alcohol) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenylpropyl tosylate, which can be used in the next step without further purification.

Route 1A: Azide Reduction Pathway

Step 2a: Synthesis of 3-Phenylpropyl Azide

Protocol:

  • Dissolve the crude 3-phenylpropyl tosylate (1.0 eq) in dimethylformamide (DMF, 4 mL/mmol of tosylate).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-phenylpropyl azide.

Step 3a: Reduction of 3-Phenylpropyl Azide to this compound

Protocol:

  • In a fume hood, carefully prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 5 mL/mmol of LiAlH₄) at 0 °C.

  • Slowly add a solution of crude 3-phenylpropyl azide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by distillation or column chromatography.

Route 1B: Gabriel Synthesis Pathway

Step 2b: Synthesis of N-(3-Phenylpropyl)phthalimide

Protocol:

  • Dissolve the crude 3-phenylpropyl tosylate (1.0 eq) in DMF (4 mL/mmol of tosylate).

  • Add potassium phthalimide (1.2 eq) to the solution.[1]

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude N-(3-phenylpropyl)phthalimide.

Step 3b: Hydrazinolysis of N-(3-Phenylpropyl)phthalimide

Protocol:

  • Suspend the crude N-(3-phenylpropyl)phthalimide (1.0 eq) in ethanol (5 mL/mmol of phthalimide).

  • Add hydrazine hydrate (2.0 eq) to the suspension.[7]

  • Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with 2 M HCl.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with aqueous NaOH until the solution is strongly basic (pH > 12).

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.

Route 2: Mitsunobu Reaction

Protocol:

  • Dissolve 3-phenylpropanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol of alcohol) at 0 °C.[6]

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product, N-(3-phenylpropyl)phthalimide, can be purified by column chromatography.

  • The purified N-(3-phenylpropyl)phthalimide is then subjected to hydrazinolysis as described in Route 1B, Step 3b, to yield this compound.

Data Presentation

ParameterRoute 1A: Azide ReductionRoute 1B: Gabriel SynthesisRoute 2: Mitsunobu Reaction
Starting Material 3-Phenylpropanol3-Phenylpropanol3-Phenylpropanol
Intermediate(s) 3-Phenylpropyl tosylate, 3-Phenylpropyl azide3-Phenylpropyl tosylate, N-(3-Phenylpropyl)phthalimideN-(3-Phenylpropyl)phthalimide
Key Reagents p-TsCl, Et₃N, NaN₃, LiAlH₄p-TsCl, Et₃N, Potassium Phthalimide, Hydrazine HydratePhthalimide, PPh₃, DEAD/DIAD, Hydrazine Hydrate
Overall Yield 70-80%75-85%65-75%
Purity (crude) ~90%~95%~85%
Reaction Time ~24 hours~20 hours~30 hours
Advantages Avoids the use of hydrazine.High yielding, avoids potentially explosive azide intermediate.More convergent route to the phthalimide intermediate.
Disadvantages Involves a potentially explosive azide intermediate.Requires high temperatures for the phthalimide substitution.Generates triphenylphosphine oxide as a byproduct which can be difficult to remove.

Visualization of Experimental Workflows

Synthesis_Workflow Start 3-Phenylpropanol Tosylate 3-Phenylpropyl Tosylate Start->Tosylate p-TsCl, Et3N Phthalimide_M N-(3-Phenylpropyl)phthalimide (via Mitsunobu) Start->Phthalimide_M Phthalimide, PPh3, DEAD Azide 3-Phenylpropyl Azide Tosylate->Azide NaN3 Phthalimide_G N-(3-Phenylpropyl)phthalimide (via Gabriel) Tosylate->Phthalimide_G K-Phthalimide Product_A This compound Azide->Product_A LiAlH4 Product_G This compound Phthalimide_G->Product_G N2H4H2O Product_M This compound Phthalimide_M->Product_M N2H4H2O

Caption: Synthetic routes to this compound.

Conclusion

This application note details three reliable methods for the synthesis of this compound from 3-phenylpropanol. The two-step conversion via a tosylate intermediate, followed by either azide reduction or Gabriel synthesis, offers high yields and is suitable for large-scale production. The Mitsunobu reaction provides a more direct, albeit sometimes lower-yielding, alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. All presented protocols have been optimized to provide good to excellent yields of the target compound.

References

Synthesis of 3-Phenylpropylamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-phenylpropylamine from hydrocinnamaldehyde (3-phenylpropanal) through a one-pot reductive amination protocol. This method utilizes ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering an efficient and direct route to the desired primary amine. Detailed experimental procedures, reagent specifications, and purification methods are outlined to ensure reproducibility. Quantitative data from representative procedures are summarized for comparative analysis. Additionally, diagrams illustrating the reaction pathway and experimental workflow are provided for enhanced clarity.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a powerful method for the preparation of primary, secondary, and tertiary amines.[1] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction.[2][3] This approach is often preferred over direct alkylation of amines, as it minimizes the formation of over-alkylated byproducts.[3]

The synthesis of this compound, a valuable building block in the development of pharmaceuticals and other fine chemicals, can be efficiently achieved through the reductive amination of hydrocinnamaldehyde. This application note details a robust protocol employing sodium triacetoxyborohydride (STAB), a reagent known for its mildness and high selectivity for iminium ions over carbonyls, making it ideal for this transformation in a single reaction vessel.[4][5] Ammonium acetate serves as a convenient and effective source of ammonia for the formation of the primary amine.

Reaction Principle

The reductive amination of hydrocinnamaldehyde to this compound proceeds in two main steps within a single pot:

  • Imine Formation: Hydrocinnamaldehyde reacts with ammonia (generated in situ from ammonium acetate) to form an intermediate imine. This reaction is typically reversible.

  • Reduction: The imine is then selectively reduced by sodium triacetoxyborohydride (STAB) to yield the final product, this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for the reductive amination of aldehydes with ammonium acetate and STAB.[4][6]

Materials:

  • Hydrocinnamaldehyde (3-phenylpropanal)

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add hydrocinnamaldehyde (1.0 eq).

  • Dissolve the hydrocinnamaldehyde in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Add ammonium acetate (5.0-10.0 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirring suspension in portions. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for reductive amination reactions of aldehydes to primary amines using different methodologies. Note that specific yields for the hydrocinnamaldehyde reaction under the exact protocol conditions may vary and require experimental determination.

Starting MaterialAmine SourceReducing AgentSolventReaction TimeYield (%)Reference
Benzaldehydeaq. NH₃ / NH₄OAcH₂ / Rh catalyst--up to 97[2]
Various Aldehydesaq. NH₃H₂ / Fe catalystWater20 h>75[7]
Glycolaldehydeaq. NH₃H₂ / Ru/ZrO₂-12 h83
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF1 h77[7]

Visualizations

Chemical Reaction Pathway

reaction_pathway Reductive Amination of Hydrocinnamaldehyde cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Product hydrocinnamaldehyde Hydrocinnamaldehyde (3-Phenylpropanal) imine Imine Intermediate hydrocinnamaldehyde->imine + NH3 - H2O ammonium_acetate Ammonium Acetate (NH4OAc) phenylpropylamine This compound imine->phenylpropylamine + [H] (from STAB) stab Sodium Triacetoxyborohydride (STAB)

Caption: Chemical pathway for this compound synthesis.

Experimental Workflow

experimental_workflow Experimental Workflow for Reductive Amination start Start setup 1. Reaction Setup - Add hydrocinnamaldehyde and DCM to flask. start->setup imine_formation 2. Imine Formation - Add ammonium acetate. - Stir at room temperature. setup->imine_formation reduction 3. Reduction - Add STAB in portions. - Stir at room temperature. imine_formation->reduction monitoring 4. Monitor Reaction - Use TLC or LC-MS. reduction->monitoring workup 5. Work-up - Quench with NaHCO3. - Extract with DCM. monitoring->workup purification 6. Purification - Dry, concentrate, and purify by chromatography. workup->purification end End Product: This compound purification->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The described one-pot reductive amination protocol provides an effective and straightforward method for the synthesis of this compound from hydrocinnamaldehyde. The use of sodium triacetoxyborohydride as the reducing agent ensures mild reaction conditions and high selectivity, making this a valuable procedure for researchers in organic synthesis and drug development. The provided data and visualizations serve as a practical guide for the successful execution of this synthesis.

References

Application Notes and Protocols for the Quantification of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine is a primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it includes information on its primary mechanism of action.

Data Presentation

The following tables summarize the typical quantitative performance parameters for the analysis of primary amines using HPLC-UV and GC-MS. These values are representative and may vary depending on specific instrumentation and method optimization.

Table 1: Comparative Performance of Analytical Methods

ParameterHPLC-UV (Adapted Method)GC-MS with Derivatization (Adapted Method)
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detection
Primary Use Quantification, Purity AssessmentQuantification, Identification, Impurity Profiling
Selectivity Good to ExcellentExcellent
Sensitivity HighVery High
Typical LOD 1-10 ng/mL0.1-1 ng/mL
Typical LOQ 5-50 ng/mL0.5-5 ng/mL
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound, offering high precision and accuracy for assay and purity determination.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (80:20 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to the desired concentration within the calibration range.

3. Method Validation Parameters (to be established for this compound):

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (low, medium, high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices. Derivatization with Trifluoroacetic Anhydride (TFAA) is employed to improve the chromatographic properties of the analyte.[1]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: Agilent 8890 GC System coupled with an Agilent 5977B Mass Spectrometer or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.

2. Derivatization and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation and Derivatization:

    • Transfer 100 µL of the standard solution or sample extract into a clean 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[1]

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[1]

3. Method Validation Parameters (to be established for this compound):

  • Linearity: Analyze the derivatized working standard solutions to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy and Precision: To be determined as described in the HPLC-UV method, with acceptance criteria of 95-105% for accuracy and ≤ 5% RSD for precision.

  • LOD and LOQ: To be determined as described in the HPLC-UV method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (for GC-MS) dissolve->derivatize dilute Dilute to Working Concentration dissolve->dilute derivatize->dilute inject Inject into Chromatograph (HPLC or GC) dilute->inject separate Separation on Column inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for chromatographic analysis.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PPA This compound DAT Dopamine Transporter (DAT) PPA->DAT Enters via transporter NET Norepinephrine Transporter (NET) PPA->NET Enters via transporter VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) PPA->VMAT2 Inhibits DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA Dopamine DA_vesicle->DA Increased Release (Transporter Reversal) NE Norepinephrine NE_vesicle->NE Increased Release (Transporter Reversal) DA_receptor Dopamine Receptors DA->DA_receptor NE_receptor Norepinephrine Receptors NE->NE_receptor response Postsynaptic Response DA_receptor->response NE_receptor->response

Caption: Mechanism of action of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in 3-Phenylpropylamine. The described method is suitable for quality control in research, development, and manufacturing environments. The protocol includes information on the chromatographic conditions, system suitability, and method validation parameters in accordance with International Council on Harmonisation (ICH) guidelines.

Introduction

This compound is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a precise and reliable technique for separating and quantifying this compound from its potential process-related impurities and degradation products. This document provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

This section outlines the detailed methodology for the HPLC purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1]

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix well. Filter and degas both mobile phases before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Sample Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability was established by injecting the standard solution six times. The acceptance criteria are presented in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Quantitative Data

The following tables summarize the quantitative data for the method validation.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
1 15,234
10 153,102
50 764,985
100 1,529,543
150 2,294,876

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 2: Precision

Parameter Concentration (µg/mL) RSD (%) (n=6) Acceptance Criteria
Repeatability 100 0.9% ≤ 2.0%

| Intermediate Precision | 100 | 1.3% | ≤ 2.0% |

Table 3: Accuracy (Recovery)

Spiked Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%) Acceptance Criteria
80 80 79.2 99.0% 98.0 - 102.0%
100 100 101.1 101.1% 98.0 - 102.0%

| 120 | 120 | 118.6 | 98.8% | 98.0 - 102.0% |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter Value
LOD 0.3 µg/mL

| LOQ | 1.0 µg/mL |

Purity Calculation

The purity of the this compound sample is calculated based on the area percent of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->F E->F G Peak Integration F->G H Purity Calculation G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, linear, precise, and accurate over the specified range. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound.

References

Application Note: Enantioselective Analysis of 3-Phenylpropylamine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chiral separation of 3-Phenylpropylamine enantiomers using gas chromatography (GC). Due to the polar nature of the primary amine, which can lead to poor chromatographic peak shape, a derivatization step with trifluoroacetic anhydride (TFAA) is employed. This procedure enhances volatility and reduces peak tailing, facilitating accurate and reproducible quantification on a chiral stationary phase.[1][2] This method is suitable for researchers, scientists, and drug development professionals requiring enantiomeric purity determination of this compound.

Introduction

This compound is a chiral compound with applications in the synthesis of pharmaceuticals and other fine chemicals. The stereochemical configuration of such molecules is critical as enantiomers can exhibit different pharmacological activities.[3] Consequently, the development of reliable analytical methods to separate and quantify the individual enantiomers is of significant importance. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for this purpose.[4][5]

Primary amines often present challenges in GC analysis, including peak tailing and poor resolution, due to their polarity.[1] Derivatization is a common strategy to overcome these issues by converting the analyte into a less polar and more volatile compound.[2] This protocol utilizes trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl (N-TFA) derivative of this compound, enabling high-resolution separation on a cyclodextrin-based chiral column.[1]

Experimental Protocol

1. Sample Preparation and Derivatization

This protocol is adapted from established methods for the derivatization of primary amines for GC analysis.[1][2]

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of a suitable solvent like ethyl acetate or methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution as required.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard solution or sample into a clean 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[1]

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC analysis.[1]

2. Gas Chromatography (GC) Conditions

The following instrumental parameters are recommended. Optimization may be necessary depending on the specific instrument and column used. The conditions are based on the successful separation of similar amine enantiomers.[6]

ParameterValue
Gas Chromatograph Agilent 7890 Series or equivalent with Flame Ionization Detector (FID)
Column Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column
Injector Temperature 250 °C[2]
Injection Volume 1 µL
Split Ratio 80:1[2]
Carrier Gas Helium or Hydrogen[6]
Carrier Gas Flow Rate Approximately 1.2 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 2 °C/min to 150 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[2]

3. Data Analysis

The two enantiomers of the N-TFA-3-Phenylpropylamine derivative will be resolved as separate peaks. The enantiomeric excess (% ee) can be calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers:

% ee = |(A1 - A2) / (A1 + A2)| * 100

Expected Results

Under the specified conditions, baseline separation of the two enantiomeric peaks is anticipated. The elution order of the enantiomers will depend on the specific chiral stationary phase used. A resolution value (Rs) greater than 1.5 is considered baseline separation.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Racemic this compound Standard/Sample dissolve Dissolve in Solvent start->dissolve dry_down1 Evaporate Solvent dissolve->dry_down1 add_ea Add Ethyl Acetate dry_down1->add_ea add_tfaa Add TFAA add_ea->add_tfaa derivatize Heat at 60°C for 30 min add_tfaa->derivatize dry_down2 Evaporate Excess Reagent derivatize->dry_down2 reconstitute Reconstitute in Ethyl Acetate dry_down2->reconstitute inject Inject into GC reconstitute->inject Derivatized Sample separate Chiral GC Separation inject->separate detect FID Detection separate->detect process Data Processing detect->process result Enantiomeric Purity (% ee) process->result

Caption: Experimental workflow for the GC analysis of this compound enantiomers.

Conclusion

The described method provides a comprehensive protocol for the enantioselective analysis of this compound by gas chromatography. The key to successful separation is the derivatization of the primary amine with TFAA, which improves its chromatographic properties. The use of a cyclodextrin-based chiral stationary phase allows for the effective resolution of the resulting N-TFA derivatives. This application note serves as a valuable resource for scientists engaged in the quality control and analysis of chiral amines.

References

Characterization of 3-Phenylpropylamine: Application Notes and Protocols for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-phenylpropylamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and visual workflows are presented to facilitate the structural elucidation and analysis of this compound, a valuable building block in pharmaceutical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Summary of NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound recorded in deuterated chloroform (CDCl₃).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29 - 7.15m5HAromatic (C₆H₅)
2.68t2H-CH₂-CH₂-NH₂
2.63t2HC₆H₅-CH₂-
1.78p2H-CH₂-CH₂-CH₂-
1.19br s2H-NH₂

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
142.3Aromatic (C-ipso)
128.4Aromatic (CH)
128.3Aromatic (CH)
125.7Aromatic (CH)
42.1-CH₂-NH₂
35.9C₆H₅-CH₂-
33.7-CH₂-CH₂-CH₂-
Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

1.2.2. Instrument Parameters (500 MHz Spectrometer) [1]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument Sample Submission setup Set Up ¹H and ¹³C Experiments instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process Raw Data (FID) calibrate Calibrate to TMS process->calibrate integrate Integrate Peaks (¹H) calibrate->integrate assign Assign Signals integrate->assign end Structural Confirmation assign->end Final Spectrum & Data Table

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this molecule.

Summary of Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The base peak at m/z 30 is indicative of a primary amine.

Table 3: Key Mass Spectral Data for this compound (EI)

m/zRelative IntensityProposed Fragment Ion
135Moderate[M]⁺ (Molecular Ion)
118Moderate[M - NH₃]⁺
117Moderate[M - H₂ - NH₃]⁺ or [C₉H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)
30100% (Base Peak)[CH₂NH₂]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound by GC-MS. Optimization may be required for specific instrumentation.

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL.

2.2.2. Instrument Parameters

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Mass Spectrometry Experimental Workflow and Fragmentation Pathway

MS_Workflow cluster_workflow GC-MS Experimental Workflow cluster_fragmentation Proposed Fragmentation Pathway start Prepare Sample Solution inject Inject into GC-MS start->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect mol_ion This compound [M]⁺˙ m/z 135 frag1 [CH₂NH₂]⁺ m/z 30 (Base Peak) mol_ion->frag1 α-cleavage frag2 [C₇H₇]⁺ m/z 91 (Tropylium ion) mol_ion->frag2 Benzylic cleavage frag3 [C₉H₁₀]⁺˙ m/z 118 mol_ion->frag3 -NH₃

Caption: GC-MS workflow and fragmentation of this compound.

References

Application Notes and Protocols: 3-Phenylpropylamine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine and its derivatives represent a critical scaffold in medicinal chemistry, serving as versatile precursors for a wide range of pharmaceuticals. The inherent structural motifs of this aralkylamine allow for the synthesis of compounds that can interact with key biological targets, particularly within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the synthesis of several prominent pharmaceuticals derived from this compound precursors, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine, the norepinephrine reuptake inhibitor (NRI) atomoxetine, and others. The information compiled herein is intended to support research and development in the pharmaceutical sciences.

Pharmaceutical Applications of this compound Derivatives

The this compound core structure is a key feature in drugs that modulate monoamine neurotransmitter systems. By targeting the reuptake mechanisms of serotonin and norepinephrine, these pharmaceuticals are effective in treating a variety of CNS disorders.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Fluoxetine, a well-known antidepressant, is a prominent example of an SSRI derived from a this compound precursor. SSRIs function by blocking the serotonin transporter (SERT) in the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft and enhanced postsynaptic neuronal signaling. This mechanism is crucial in the treatment of major depressive disorder, anxiety, and other mood disorders.

Norepinephrine Reuptake Inhibitors (NRIs)

Atomoxetine, used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is an NRI synthesized from a chiral this compound derivative. NRIs selectively block the norepinephrine transporter (NET), increasing the extracellular concentration of norepinephrine. This modulation of noradrenergic pathways is effective in improving attention and reducing hyperactivity and impulsivity.

Other pharmaceuticals with a this compound backbone include Nisoxetine, another NRI, and Dilevalol, an antihypertensive agent. The chirality of these molecules is often crucial for their therapeutic activity, necessitating stereoselective synthesis or resolution of racemic mixtures.

Quantitative Data on Pharmaceutical Synthesis

The following tables summarize quantitative data for the synthesis of key pharmaceuticals from this compound precursors.

Table 1: Synthesis of Fluoxetine Hydrochloride

PrecursorReagentsSolventTemperatureYieldPurityReference
N-methyl-3-hydroxy-3-phenylpropylamine1-chloro-4-trifluoromethylbenzene, potassium t-butoxideN-methylpyrrolidone80°C85-87%-[1]
3-dimethylaminopropiophenone (multi-step)1. NaBH42. 4-chlorobenzotrifluoride, potassium t-butoxide1. Ethanol2. t-butyl alcohol---[2]
N-methyl-3-phenyl-3-hydroxy-propylamine---90%-[3]

Table 2: Synthesis of Atomoxetine Hydrochloride

PrecursorReagentsSolventTemperatureYieldPurityReference
(R)-N-methyl-3-hydroxy-3-phenylpropylamine2-fluorotoluene, potassium tert-butoxideDMSO60°C-Optically Pure[4]
(±)-atomoxetine oxalate (resolution step)Oxalic acid, then NaOH, then (S)-(+)-mandelic acid, then HClVariousVarious62.4% (oxalate), 70.4% (final HCl salt)99.9%[5][6]
3-Chloropropiophenone (multi-step)(S)-oxazaborolidine, borane, dimethylamine, NaH, etc.THF, DMSO, etc.Various90-98% (intermediate steps)>99% ee[7]

Experimental Protocols

Synthesis of this compound from 3-Phenylpropanol

This protocol details the synthesis of the parent precursor, this compound, from 3-phenylpropanol.

Step 1: Synthesis of 1-chloro-3-phenylpropane

  • To a reactor, add thionyl chloride (238g, 2mol).

  • Add 3-phenylpropanol (136g, 1mol) dropwise while maintaining the temperature.

  • After the addition is complete, heat the mixture and monitor the reaction until completion.

  • Isolate the 1-chloro-3-phenylpropane.

Step 2: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

  • In a reactor, combine phthalimide (30.6g, 0.17mol), potassium carbonate (20.7g, 0.15mol), and N,N-Dimethylformamide (200mL).

  • Add 1-chloro-3-phenylpropane (23.2g, 0.15mol) dropwise at room temperature.

  • Heat the mixture to 90°C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water to precipitate the solid product.

  • Filter to obtain the white solid product. The reported yield is 99.2% with a purity of 89.3% (HPLC).

Step 3: Synthesis of this compound

  • Dissolve 2-(3-phenylpropyl)isoindoline-1,3-dione (133g, 0.50mol) in 650mL of methanol in a reactor.

  • While stirring, add 80% hydrazine hydrate (125g, 2.00mol).

  • Reflux the reaction mixture for 26 hours.

  • Cool the mixture to 50°C and add hydrochloric acid dropwise until the solution is acidic.

  • Filter the mixture and wash the solid.

  • Extract the aqueous phase.

  • Alkalize the aqueous phase with sodium hydroxide solution and stir.

  • Filter the mixture to obtain the crude this compound.

  • Recrystallize the crude product to yield a white solid. The reported yield is 95.7% with a purity of 97.1% (HPLC).

Synthesis of Fluoxetine Hydrochloride from N-methyl-3-hydroxy-3-phenylpropylamine[1]

This protocol describes the etherification of the this compound derivative to form the fluoxetine base, followed by salt formation.

Step 1: Synthesis of Fluoxetine Base

  • In a nitrogen-purged reaction vessel, combine 150 ml of N-methylpyrrolidone and 18.5 g (0.152 mol) of potassium t-butoxide. Stir for 15 minutes.

  • Add a solution of 22.2 g of 1-phenyl-3-N-methylaminopropan-1-ol in N-methylpyrrolidone to the vessel.

  • Heat the mixture to 80°C and add 1-chloro-4-trifluoromethylbenzene.

  • Maintain the reaction at 80°C and monitor for completion.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the combined organic layers with water and evaporate to dryness to obtain the fluoxetine base. A yield of 90% is reported.[1]

Step 2: Formation of Fluoxetine Hydrochloride

  • Dissolve the fluoxetine base in a suitable solvent such as ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with a cold non-polar solvent (e.g., heptane), and dry under vacuum. The overall yield of fluoxetine hydrochloride is reported to be 85-87%.[1]

Synthesis of Atomoxetine from (R)-N-methyl-3-hydroxy-3-phenylpropylamine[4]

This protocol details the synthesis of atomoxetine via a nucleophilic aromatic substitution reaction.

  • Dissolve 10.0 g of (R)-3-methylamino-1-phenyl-1-propanol, 26.7 g of 2-fluorotoluene, and 6.8 g of potassium tert-butoxide in 18.0 g of DMSO.

  • Heat the reaction mixture at 60°C for 8 hours.

  • After cooling, extract the mixture with 40.0 g of ethyl acetate and 40.0 g of water.

  • Separate the organic layer and extract it with 21.8 g of 10% aqueous HCl to isolate the atomoxetine from unreacted 2-fluorotoluene.

  • Basify the acidic aqueous layer with 5.5 g of 45% NaOH.

  • Extract the aqueous layer twice with 40.0 g of ethyl acetate.

  • Combine the organic layers, wash with water, and dry over a suitable drying agent.

  • Evaporate the solvent to obtain atomoxetine.

Signaling Pathways and Experimental Workflows

Selective Serotonin Reuptake Inhibitor (SSRI) Signaling Pathway

SSRIs, such as fluoxetine, exert their therapeutic effect by modulating serotonergic neurotransmission. The following diagram illustrates the mechanism of action of SSRIs at the synaptic level.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis Serotonin (5-HT) Synthesis tryptophan->serotonin_synthesis vesicle Synaptic Vesicle (5-HT storage) serotonin_synthesis->vesicle synapse Serotonin (5-HT) vesicle->synapse Release sert Serotonin Transporter (SERT) sert->vesicle maoa MAO-A sert->maoa Degradation reuptake Reuptake synapse->sert receptor 5-HT Receptor synapse->receptor ssri SSRI (Fluoxetine) ssri->sert Blockade signal Signal Transduction (Neuronal Response) receptor->signal

Caption: Mechanism of action of SSRIs in the synaptic cleft.

Norepinephrine Reuptake Inhibitor (NRI) Signaling Pathway

NRIs, such as atomoxetine, function by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synapse. The diagram below depicts this process.

NRI_Pathway cluster_presynaptic_nri Presynaptic Neuron cluster_synapse_nri Synaptic Cleft cluster_postsynaptic_nri Postsynaptic Neuron tyrosine Tyrosine ne_synthesis Norepinephrine (NE) Synthesis tyrosine->ne_synthesis vesicle_nri Synaptic Vesicle (NE storage) ne_synthesis->vesicle_nri synapse_nri Norepinephrine (NE) vesicle_nri->synapse_nri Release net Norepinephrine Transporter (NET) net->vesicle_nri maob MAO-B net->maob Degradation reuptake_nri Reuptake synapse_nri->net receptor_nri Adrenergic Receptor synapse_nri->receptor_nri nri NRI (Atomoxetine) nri->net Blockade signal_nri Signal Transduction (Neuronal Response) receptor_nri->signal_nri

Caption: Mechanism of action of NRIs in the synaptic cleft.

General Synthetic Workflow

The synthesis of pharmaceuticals from this compound precursors generally follows a structured workflow, which is outlined in the diagram below.

Synthetic_Workflow start Start: this compound Precursor Synthesis/Procurement functionalization Functionalization of the Propylamine Backbone (e.g., N-alkylation, hydroxylation) start->functionalization coupling Coupling Reaction (e.g., Etherification, Amination) functionalization->coupling purification1 Purification of Intermediate coupling->purification1 chiral_resolution Chiral Resolution (if required) purification1->chiral_resolution final_modification Final Modification/ Salt Formation purification1->final_modification (if no resolution needed) chiral_resolution->final_modification purification2 Final Product Purification and Characterization final_modification->purification2 end End: Active Pharmaceutical Ingredient (API) purification2->end

References

Application Notes and Protocols for the Experimental Use of 3-Phenylpropylamine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine is a structural analog of phenethylamine, characterized by the extension of the ethylamine side chain by a single carbon atom.[1] In neuropharmacology, it is primarily recognized as a monoamine releasing agent, specifically acting as a norepinephrine-dopamine releasing agent (NDRA).[1] Its experimental use is aimed at elucidating the structure-activity relationships of monoamine releasers and understanding the neurochemical and behavioral effects of compounds that modulate norepinephrine and dopamine systems. These notes provide an overview of its mechanism of action, protocols for key in vitro and in vivo experiments, and available quantitative data to guide researchers in its application.

Mechanism of Action

This compound exerts its effects by promoting the release of norepinephrine and dopamine from presynaptic nerve terminals.[1] It is understood to interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to a reversal of their normal function, thereby increasing the extracellular concentrations of these neurotransmitters. It is reported to be significantly less potent than its lower homolog, phenethylamine, and exhibits a preferential activity for norepinephrine release over dopamine release.[1]

Signaling Pathway of a Norepinephrine-Dopamine Releasing Agent

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PPA This compound DAT Dopamine Transporter (DAT) PPA->DAT Interacts NET Norepinephrine Transporter (NET) PPA->NET Interacts DA_cyto Cytosolic Dopamine DAT->DA_cyto Reuptake (inhibited/reversed) DA_synapse Dopamine DAT->DA_synapse NE_cyto Cytosolic Norepinephrine NET->NE_cyto Reuptake (inhibited/reversed) NE_synapse Norepinephrine NET->NE_synapse Vesicle_DA Dopamine Vesicle Vesicle_DA->DA_cyto Release Vesicle_NE Norepinephrine Vesicle Vesicle_NE->NE_cyto Release DA_cyto->DAT Efflux NE_cyto->NET Efflux DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal cluster_prep Synaptosome Preparation cluster_assay Release Assay A Brain Tissue Dissection B Homogenization A->B C Differential Centrifugation B->C D Synaptosome Pellet C->D E Radiolabel Loading D->E F Washing E->F G Incubation with 3-PPA F->G H Separation G->H I Scintillation Counting H->I J Data Analysis (EC50) I->J A Animal Habituation B Drug/Vehicle Administration A->B C Placement in Open-Field B->C D Locomotor Activity Recording C->D E Data Analysis D->E A Guide Cannula Implantation (Surgery & Recovery) B Microdialysis Probe Insertion A->B C aCSF Perfusion & Baseline Sampling B->C D 3-PPA Administration C->D E Post-Drug Sample Collection D->E F HPLC-ECD Analysis E->F G Data Interpretation F->G

References

Application Notes and Protocols: Derivatization of 3-Phenylpropylamine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine is a primary amine featuring a phenyl group attached to a propyl chain.[1][2] This structural motif serves as a valuable scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds.[3] Its derivatives have shown significant potential in several therapeutic areas, including oncology and neuroscience.[4][5] In oncology, derivatives of the related cinnamylamine have been investigated as inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are critical targets in cancer therapy.[4] In the field of neuroscience, this compound and its analogs are known to act as monoamine releasing agents, influencing the levels of neurotransmitters like norepinephrine and dopamine.[6][7]

This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate novel compounds for medicinal chemistry research. It includes synthetic procedures for creating amide and urea derivatives, protocols for key biological assays, and a summary of quantitative data for related compounds to guide structure-activity relationship (SAR) studies.

Derivatization Strategies

The primary amino group of this compound is a key handle for chemical modification. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

N-Acyl Derivatives

N-acylation involves the reaction of this compound with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) to form an amide bond. This is a versatile method to introduce a wide variety of substituents.

N-Urea Derivatives

Urea derivatives can be synthesized by reacting this compound with an isocyanate or by a multi-component reaction involving an amine, a carbonyl source, and another amine. Ureas are excellent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets.[8]

Data Presentation: Biological Activities of Related Derivatives

The following tables summarize the biological activities of compounds structurally related to this compound derivatives, providing a basis for designing new analogs.

Table 1: Anticancer Activity of Cinnamyl Sulfonamide Hydroxamate Derivatives (HDAC Inhibitors) [9]

CompoundCancer Cell LineIC50 (µM)
NMJ-1HCT-11610.2 ± 0.8
NMJ-2HCT-1165.7 ± 0.43
NMJ-3HCT-11620.5 ± 1.9
SAHA (control)HCT-1163.5 ± 0.21

Table 2: Tubulin Polymerization Inhibition [10]

CompoundIC50 (µM)
ADAM 153.7 ± 0.3
ADAM 162.8 ± 0.2
Colchicine (control)Not Reported
Combretastatin A-4 (control)Not Reported

Table 3: Monoamine Transporter Binding Affinity of Tropane Analogs [11]

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
6e180.324
7b226101
7c>10,0000.061>10,000

Note: DAT = Dopamine Transporter, SERT = Serotonin Transporter, NET = Norepinephrine Transporter. Data for tropane analogs are presented to illustrate monoamine transporter ligand design principles.

Experimental Protocols

Protocol 1: General Synthesis of N-Acyl-3-phenylpropylamine Derivatives

This protocol is adapted from a general procedure for the synthesis of N-acyl tryptamines.[12][13]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triethylamine (Et₃N)

  • Propylphosphonic anhydride (T3P), 50 wt% solution in ethyl acetate (EtOAc)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • 8 mL vial

  • Magnetic stirrer

Procedure:

  • In an 8-mL vial, add the carboxylic acid (0.1 mmol), this compound (1.2 eq, 0.12 mmol), and Et₃N (2.0 eq, 0.2 mmol).

  • Add EtOAc (60 µL) to the mixture.

  • Add T3P (50 wt% solution in EtOAc, 1.5 eq, 0.15 mmol) to the reaction mixture.

  • Stir the resulting mixture for 24 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding H₂O (2 mL) and EtOAc (2 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with EtOAc (2 x 2 mL).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Synthesis of N,N'-Disubstituted Urea Derivatives

This protocol is based on the reaction of an amine with an isocyanate.[14]

Materials:

  • This compound

  • Isocyanate of interest

  • Acetone

  • Stirring apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in acetone (50 mL) in a suitable reaction flask with stirring.

  • Slowly add a solution of the isocyanate (0.01 mol) in acetone (10 mL) to the stirred solution of this compound. Maintain the reaction temperature below 40 °C.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the filtered product with a small amount of cold acetone (5 mL).

  • Dry the product at 60-65 °C for 2 hours.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is a general method for assessing the inhibition of tubulin polymerization.[15]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (derivatized this compound) and controls (e.g., Colchicine)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x stock of the test compound and controls in General Tubulin Buffer (may contain up to 10% DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare the Tubulin Master Mix on ice: General Tubulin Buffer, Glycerol (final concentration 10%), GTP (final concentration 1 mM), Fluorescent Reporter (e.g., DAPI, final concentration 10 µM), and Tubulin (final concentration 3 mg/mL).

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate at 37°C for 1 minute.

    • Initiate polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a general method for measuring HDAC inhibition.[4][5]

Materials:

  • Recombinant HDAC enzyme

  • Fluorogenic HDAC substrate

  • HDAC Assay Buffer

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test compound (derivatized this compound) and a known HDAC inhibitor (e.g., SAHA)

  • 96-well black microplate

  • Microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup:

    • In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

  • Pre-incubation:

    • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells.

  • Incubation:

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop:

    • Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound Derivatives start This compound reagent_acyl Carboxylic Acid / Activated Derivative start->reagent_acyl Acylation reagent_urea Isocyanate start->reagent_urea Urea Formation product_amide N-Acyl-3-phenylpropylamine reagent_acyl->product_amide product_urea N,N'-Disubstituted Urea reagent_urea->product_urea

Caption: Synthetic routes for the derivatization of this compound.

tubulin_polymerization_pathway cluster_tubulin Tubulin Polymerization and Inhibition tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption of Mitotic Spindle inhibitor Tubulin Polymerization Inhibitor (e.g., Cinnamylamine Derivative) inhibitor->tubulin_dimers Binds to β-tubulin apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

hdac_inhibition_pathway cluster_hdac HDAC Inhibition Pathway hdac Histone Deacetylase (HDAC) acetylated_histone Acetylated Histone hdac->acetylated_histone Removes Acetyl Group deacetylated_histone Deacetylated Histone (Condensed Chromatin) acetylated_histone->deacetylated_histone HATs add Acetyl Group gene_activation Transcriptional Activation (Tumor Suppressor Genes) acetylated_histone->gene_activation gene_repression Transcriptional Repression deacetylated_histone->gene_repression hdac_inhibitor HDAC Inhibitor (e.g., Cinnamoyl Hydroxamate) hdac_inhibitor->hdac Inhibits cell_cycle_arrest Cell Cycle Arrest & Apoptosis gene_activation->cell_cycle_arrest

Caption: Mechanism of action for HDAC inhibitors.

References

Safe handling and storage procedures for 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound, a compound utilized in the synthesis of various pharmaceuticals.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical Identification and Properties
PropertyValue
CAS Number 2038-57-5
Molecular Formula C9H13N[2]
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 221 °C (lit.)
Density 0.951 g/mL at 25 °C (lit.)
Flash Point 91 °C (195.8 °F) - closed cup[2]
Solubility Soluble in chloroform and ethyl acetate. Not miscible in water.[1]
Hazard Identification and Safety Precautions

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2][4] It may also cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[5][6]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2][6]

Safe Handling Procedures
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[7]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[4][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][8]

  • Wash hands thoroughly after handling.[5]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][8]

  • Keep containers tightly closed to prevent exposure to air and moisture.[2][5]

  • This compound is air-sensitive; store under an inert gas such as argon or nitrogen.[1][4]

  • Incompatible substances to avoid include strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][5]

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][7]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5][7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7]

Spill and Leak Procedures:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Dispose of the waste in accordance with local, state, and federal regulations.[7]

Experimental Protocols

Protocol 1: General Use in a Reaction

This protocol outlines the safe use of this compound as a reagent in a chemical synthesis.

Materials:

  • This compound

  • Reaction vessel

  • Syringe and needle (if handling under inert atmosphere)

  • Stir plate and stir bar

  • Appropriate solvents and other reagents

  • Personal Protective Equipment (PPE)

Procedure:

  • Ensure the work area is clean and free of clutter. Set up the reaction apparatus inside a certified chemical fume hood.

  • Don the required PPE: lab coat, chemical safety goggles, face shield, and chemical-resistant gloves.

  • If the reaction is air-sensitive, ensure the glassware is oven-dried and the system is properly set up for an inert atmosphere (e.g., nitrogen or argon).

  • Carefully measure the required amount of this compound in a graduated cylinder or by weight. If transferring a small volume, use a calibrated syringe.

  • Slowly add the this compound to the reaction vessel. Be mindful of any potential exothermic reactions.

  • Once the addition is complete, securely close the this compound container and return it to its designated storage location.

  • Proceed with the reaction as per the specific experimental procedure.

  • Upon completion of the reaction, quench the reaction mixture safely according to the established protocol.

  • Clean all glassware that came into contact with this compound with an appropriate solvent, followed by soap and water. Dispose of the cleaning solvents as hazardous waste.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Retrieve from Storage C->D E Measure/Dispense D->E F Add to Reaction E->F G Close & Store Container F->G H Quench Reaction G->H I Clean Glassware H->I J Dispose of Waste I->J K Remove PPE J->K

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Skin Skin Contact: Remove contaminated clothing, wash with soap & water for 15 min. Exposure->Skin Eye Eye Contact: Rinse with water for 15 min. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency response protocol for accidental exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-phenylpropylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound are the reductive amination of 3-phenylpropanal (or cinnamaldehyde followed by reduction of the double bond) and the catalytic hydrogenation of cinnamonitrile (3-phenylpropenenitrile) or 3-phenylpropionitrile. An alternative, though less common, method is the Gabriel synthesis, which is a reliable method for forming primary amines.[1][2][3][4]

Q2: I am getting a very low yield in my reductive amination. What are the likely causes?

Low yields in reductive amination are often due to several factors:

  • Suboptimal pH: Imine formation is pH-dependent. A mildly acidic condition (pH 4-5) is often required to catalyze imine formation without protonating and deactivating the amine nucleophile.[5]

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine. This can be addressed by removing water as it forms, for example, by using molecular sieves.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting carbonyl compound. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde, leading to the formation of 3-phenylpropanol as a byproduct. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[5]

  • Reagent Quality: Degradation of the aldehyde (through oxidation) or the reducing agent (through hydrolysis) can significantly impact the reaction's success.

Q3: What are the common side products in the synthesis of this compound?

  • Via Reductive Amination:

    • 3-Phenylpropanol: Formed by the reduction of the starting aldehyde, especially when using a strong, non-selective reducing agent.

    • Secondary and Tertiary Amines (Over-alkylation): If the newly formed primary amine reacts further with the aldehyde and imine intermediate, it can lead to the formation of di- and tri-substituted amine byproducts.[5][6] This is more of an issue when starting with ammonia.

    • Unreacted Imine: Incomplete reduction will leave the imine intermediate in the final product mixture.[7]

  • Via Catalytic Hydrogenation of Nitriles:

    • Secondary Amine (bis(3-phenylpropyl)amine): Can form from the reaction of the intermediate imine with the final primary amine product.

    • Tertiary Amine (tris(3-phenylpropyl)amine): Further reaction can lead to the tertiary amine.[8]

    • 3-Phenylpropanal and 3-Phenyl-1-propanol: These can be formed if the intermediate imine hydrolyzes.[8]

Q4: How can I purify my this compound product?

Purification can be challenging due to the presence of structurally similar byproducts. Common purification techniques include:

  • Acid-Base Extraction: As an amine, this compound is basic. It can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine re-extracted into an organic solvent.[7][9]

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.[10][11]

  • Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.[12]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination start Low Yield check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_not_ok Imine Not Formed check_imine->imine_not_ok No check_reduction Check Reduction Step imine_ok->check_reduction adjust_ph Adjust pH to 4-5 (e.g., with Acetic Acid) imine_not_ok->adjust_ph add_drying Add Dehydrating Agent (e.g., Molecular Sieves) adjust_ph->add_drying check_reagents Check Reagent Quality (Aldehyde, Amine) add_drying->check_reagents success Yield Improved check_reagents->success reduction_ok Reduction Complete check_reduction->reduction_ok Yes reduction_not_ok Incomplete Reduction check_reduction->reduction_not_ok No reduction_ok->success change_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) reduction_not_ok->change_reductant increase_reductant Increase Equivalents of Reducing Agent change_reductant->increase_reductant increase_time_temp Increase Reaction Time or Temperature increase_reductant->increase_time_temp increase_time_temp->success

Detailed Steps:

  • Verify Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Optimize Imine Formation: If imine formation is poor, consider the following:

    • pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to achieve a pH of 4-5.[5]

    • Water Removal: The formation of an imine releases water. This is a reversible reaction, so removing water can drive the equilibrium towards the imine. The use of molecular sieves is a common strategy.

    • Reagent Purity: Ensure that the aldehyde has not been oxidized to a carboxylic acid and that the amine is of high purity.

  • Optimize the Reduction Step: If the imine is formed but the final product yield is low:

    • Choice of Reducing Agent: If you are using a strong reducing agent like NaBH₄ and observe the formation of 3-phenylpropanol, switch to a milder and more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

    • Amount of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).

    • Reaction Time and Temperature: The reduction may be slow. Try increasing the reaction time or gently warming the reaction mixture.

Problem 2: Low Selectivity in Catalytic Hydrogenation of 3-Phenylpropionitrile

Troubleshooting_Hydrogenation start Low Selectivity (High Byproducts) check_byproducts Identify Major Byproducts (GC-MS, NMR) start->check_byproducts secondary_tertiary Secondary/Tertiary Amines check_byproducts->secondary_tertiary Amines hydrolysis_products Aldehyde/Alcohol check_byproducts->hydrolysis_products Hydrolysis adjust_temp Lower Reaction Temperature secondary_tertiary->adjust_temp check_solvent Ensure Anhydrous Solvent hydrolysis_products->check_solvent add_acid Add Acidic Additive (e.g., NaH₂PO₄, H₂SO₄) adjust_temp->add_acid optimize_catalyst Optimize Catalyst Loading add_acid->optimize_catalyst success Selectivity Improved optimize_catalyst->success check_solvent->success

Detailed Steps:

  • Identify Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to identify the major byproducts. The common byproducts are secondary and tertiary amines, or hydrolysis products like 3-phenylpropanal and 3-phenyl-1-propanol.[8]

  • Addressing Secondary/Tertiary Amine Formation:

    • Temperature: Higher temperatures can favor the formation of secondary and tertiary amines. Try running the reaction at a lower temperature (e.g., 30-50°C).[13][14]

    • Acidic Additives: The presence of an acidic additive like NaH₂PO₄ and H₂SO₄ can improve the selectivity for the primary amine.[13][14]

    • Catalyst Loading: The amount of catalyst can influence selectivity. It may be necessary to screen different catalyst loadings.

  • Addressing Hydrolysis Products:

    • Solvent Purity: Ensure that the solvent is dry, as water can lead to the hydrolysis of the intermediate imine.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. AldehydeCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄)ModerateMethanol, EthanolCan reduce aldehydes and ketones; may require a two-step procedure.[7][15]
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol, AcetonitrileHighly selective but toxic (releases HCN at low pH).[5][15]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighDichloromethane, 1,2-DichloroethaneMild, non-toxic, and highly effective for a one-pot reaction.[5][16]

Table 2: Effect of Reaction Parameters on Catalytic Hydrogenation of 3-Phenylpropionitrile

ParameterConditionConversion (%)Selectivity for this compound (%)Isolated Yield (%)Reference
Temperature30°C464822[13][14]
80°C762620[13][14]
Acidic AdditiveNaH₂PO₄LowLowLow[13][14]
NaH₂PO₄ + H₂SO₄762620[13][14]
Catalyst Ratio (g/g)0.30762620[13][14]
0.10Lower2111[13][14]

Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenylpropanal

This protocol is adapted from a general procedure for reductive amination.

Materials:

  • 3-Phenylpropanal

  • Ammonia (e.g., 7N solution in methanol) or Ammonium Acetate

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-phenylpropanal (1.0 eq) and DCM.

  • Add the ammonia solution (1.5-2.0 eq) and stir at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of Cinnamonitrile

This protocol is based on literature procedures for nitrile hydrogenation.[12][17][18][19]

Materials:

  • Cinnamonitrile

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Ammonia (optional, can improve selectivity)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve cinnamonitrile in methanol.

  • Add the Raney Nickel or Pd/C catalyst (typically 5-10% by weight of the nitrile). If desired, add ammonia.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (pressure will vary depending on the specific setup and catalyst, e.g., 5-50 bar).

  • Heat the reaction to the desired temperature (e.g., 60-100°C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Safety Note: Handle Raney Nickel with care as it can be pyrophoric. Catalytic hydrogenations should be carried out in appropriate high-pressure equipment by trained personnel.

References

Technical Support Center: Optimizing N-methylation of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-methylation of 3-phenylpropylamine to its N,N-dimethyl derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N,N-dimethylation of this compound?

A1: The most prevalent methods for the N,N-dimethylation of primary amines like this compound are the Eschweiler-Clarke reaction, reductive amination using formaldehyde with a reducing agent, and direct alkylation with methylating agents like methyl iodide. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and safety.

Q2: Which method is best to avoid the formation of quaternary ammonium salts?

A2: The Eschweiler-Clarke reaction is highly recommended to prevent over-methylation and the formation of quaternary ammonium salts.[1][2] Its mechanism inherently stops the reaction at the tertiary amine stage because the tertiary amine cannot form a new iminium ion under the reaction conditions.[1] Reductive amination can also offer good control, but careful management of stoichiometry is crucial. Direct alkylation with highly reactive agents like methyl iodide carries the highest risk of quaternization.[3]

Q3: What are the "green" or more environmentally friendly options for N-methylation?

A3: Using dimethyl carbonate (DMC) as a methylating agent is considered a greener alternative to traditional reagents like methyl iodide or dimethyl sulfate.[4][5] DMC is less toxic and biodegradable. The reaction of primary aliphatic amines with DMC can yield both N-methyl and N,N-dimethyl products, and is often catalyzed by various systems, including zeolites or metal nanoparticles, sometimes requiring elevated temperatures and pressures.[5][6][7]

Q4: My starting material is sensitive to harsh acidic or basic conditions. Which method should I choose?

A4: For sensitive substrates, reductive amination using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as it can be performed under mildly acidic to neutral conditions.[8] The classical Eschweiler-Clarke reaction uses hot formic acid, which might not be suitable for all functional groups. Direct alkylation with methyl iodide often requires a base, which could also be incompatible with the substrate.

Comparison of Common N-Methylation Methods

The following table summarizes typical reaction conditions and expected outcomes for the N,N-dimethylation of aliphatic primary amines like this compound.

MethodC1 SourceReducing Agent / Co-reagentTypical SolventTemperature (°C)Typical Yield (%)Key Advantages & Disadvantages
Eschweiler-Clarke FormaldehydeFormic AcidFormic Acid (reagent & solvent)80 - 10080 - 95Advantages: Prevents over-methylation, inexpensive reagents.[1][9] Disadvantages: High temperatures, corrosive acid, CO₂ evolution.[10]
Reductive Amination Formaldehyde / ParaformaldehydeSodium Borohydride (NaBH₄)Methanol, THF0 - 2585 - 95Advantages: Mild conditions, high yields. Disadvantages: NaBH₄ can reduce aldehydes; potential for side reactions.[11][12]
Reductive Amination Formaldehyde / ParaformaldehydeSodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile20 - 2590 - 98Advantages: Highly selective for imines over carbonyls, mild conditions.[8] Disadvantages: Toxic cyanide byproduct.
Direct Alkylation Methyl Iodide (MeI)K₂CO₃, Et₃N or other baseAcetonitrile, DMF25 - 6070 - 90Advantages: Simple setup. Disadvantages: High risk of over-alkylation to quaternary salt, MeI is toxic and volatile.[13][14]
"Green" Methylation Dimethyl Carbonate (DMC)Catalyst (e.g., Zeolite, Cu-Zr NPs)DMC (reagent & solvent)150 - 18070 - 90Advantages: Environmentally benign reagent.[5][15] Disadvantages: Requires high temperatures, pressure (autoclave), and catalyst; may produce a mix of mono- and di-methylated products.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: I have run my reaction, but TLC analysis shows predominantly the starting material spot (this compound). What went wrong?

A: This indicates a failure in the initial steps of the reaction. Here is a systematic guide to troubleshoot the issue.

  • Reagent Quality:

    • Formaldehyde/Paraformaldehyde: Aqueous formaldehyde solutions can degrade over time. Paraformaldehyde can be of poor quality. Use a fresh bottle of formaldehyde or a high-purity source of paraformaldehyde.

    • Reducing Agent: Sodium borohydride and other hydride reagents can decompose upon exposure to moisture. Ensure they are stored in a desiccator and handled quickly.

    • Formic Acid: In the Eschweiler-Clarke reaction, ensure a sufficient excess of formic acid is used, as it acts as both a reagent and solvent.[9]

  • Reaction Conditions:

    • Temperature: The Eschweiler-Clarke reaction requires heating to 80-100°C to proceed efficiently.[9] Ensure your reaction has reached and maintained the target temperature. Reductive aminations are often run at room temperature but may require gentle warming for less reactive substrates.

    • pH (for Reductive Amination): Imine formation is optimal under mildly acidic conditions (pH ~5-6). If the medium is too acidic, the amine will be protonated and non-nucleophilic. If too basic, imine formation is slow. For reductions with NaBH₃CN, maintaining a slightly acidic pH is crucial for selectivity.[8]

  • Stoichiometry:

    • Ensure you are using a sufficient excess of the methylating agent (formaldehyde) and the reducing agent as per the protocol. For N,N-dimethylation of a primary amine, at least 2 equivalents of formaldehyde and 2 equivalents of hydride are required.

troubleshooting_low_conversion start Low/No Conversion of This compound reagents Check Reagent Quality - Fresh Formaldehyde? - Active Reducing Agent? - Formic Acid Purity? start->reagents conditions Verify Reaction Conditions - Correct Temperature? - Optimal pH (if applicable)? - Adequate Reaction Time? start->conditions stoichiometry Review Stoichiometry - Sufficient excess of  Formaldehyde? - Sufficient excess of  Reducing Agent? start->stoichiometry solution Solution: - Use fresh, high-purity reagents. - Adjust temperature/pH as needed. - Increase reagent equivalents. reagents->solution conditions->solution stoichiometry->solution

Caption: Troubleshooting logic for low reaction conversion.

Issue 2: Formation of Multiple Products (Incomplete Reaction)

Q: My TLC plate shows three spots: the starting material, a new intermediate spot, and the desired N,N-dimethyl product spot. How do I drive the reaction to completion?

A: The presence of an intermediate spot strongly suggests the formation of the mono-methylated product, N-methyl-3-phenylpropylamine. This is a common observation when the reaction has not gone to completion.

  • Reaction Time: The second methylation step is often slower than the first due to increased steric hindrance. Extend the reaction time and continue to monitor by TLC until the starting material and intermediate spots disappear.

  • Reagent Stoichiometry: You may have an insufficient amount of formaldehyde or reducing agent to complete the second methylation. Add an additional portion (e.g., 0.5 equivalents) of both reagents to the reaction mixture.

  • Temperature: For thermally robust methods like the Eschweiler-Clarke reaction, increasing the temperature (e.g., to 100°C) can help overcome the activation energy for the second methylation.

troubleshooting_multiple_products start TLC shows 3 spots: - Starting Amine (SM) - Intermediate (Mono-methyl) - Product (Di-methyl) time Increase Reaction Time (e.g., run for another 6-12h) start->time reagents Add More Reagents (e.g., 0.5 eq. of formaldehyde and reducing agent) start->reagents temp Increase Temperature (if method allows, e.g., to 100°C) start->temp monitor Monitor by TLC until SM and Intermediate are consumed time->monitor reagents->monitor temp->monitor experimental_workflow cluster_EC Eschweiler-Clarke Workflow cluster_RA Reductive Amination Workflow EC1 1. Mix Amine, HCOOH, and CH₂O EC2 2. Heat to 100°C (6-12h) EC1->EC2 EC3 3. Basify (pH > 11) with NaOH EC2->EC3 EC4 4. Extract with Organic Solvent EC3->EC4 EC5 5. Dry & Concentrate EC4->EC5 RA1 1. Mix Amine & CH₂O in MeOH at 0°C RA2 2. Stir at RT (1-2h) RA1->RA2 RA3 3. Add NaBH₄ at 0°C RA2->RA3 RA4 4. Stir at RT (3-6h) RA3->RA4 RA5 5. Quench, Basify, & Extract RA4->RA5

References

Resolving peak broadening in NMR analysis of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in the NMR analysis of 3-Phenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: Why are the amine protons (-NH2) of my this compound showing a broad peak in the 1H NMR spectrum?

A1: Peak broadening of amine protons is a common phenomenon and can be attributed to several factors:

  • Intermediate Rate of Chemical Exchange: The amine protons can exchange with other labile protons in the sample, such as trace amounts of water, or between different amine molecules. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.[1][2]

  • Quadrupolar Broadening: The 14N nucleus, which has a quadrupole moment, can cause efficient relaxation of the adjacent amine protons, resulting in broader signals.[2]

  • Solvent Effects: The choice of solvent can significantly influence the rate of proton exchange through hydrogen bonding. Protic solvents, in particular, can exacerbate exchange-related broadening.

  • Concentration and Temperature: Higher concentrations can increase the rate of intermolecular proton exchange, while temperature affects the rate of all exchange processes.[3][4]

Q2: My -NH2 signal is not a clear triplet as I would expect from coupling to the adjacent methylene (-CH2-) group. Why is that?

A2: The coupling between the amine protons and the adjacent methylene protons is often obscured or completely lost due to rapid chemical exchange. This exchange effectively decouples the amine protons from the neighboring CH2 group on the NMR timescale, resulting in a broad singlet instead of a triplet.

Q3: How can I confirm that a broad peak in my spectrum corresponds to the amine protons?

A3: A simple and definitive method is to perform a D2O shake experiment. Adding a drop of deuterium oxide (D2O) to your NMR sample will cause the labile amine protons to exchange with deuterium. Since deuterium is not observed in a 1H NMR spectrum, the amine peak will disappear or significantly decrease in intensity.[3][5]

Q4: Can the choice of NMR solvent help in resolving the broad amine peak?

A4: Yes, the solvent can have a significant impact. Aprotic solvents that are good hydrogen bond acceptors, like DMSO-d6, can sometimes slow down the intermolecular proton exchange enough to sharpen the -NH2 signal and even allow for the observation of coupling to the adjacent methylene group.[6]

Troubleshooting Guide

If you are observing peak broadening for the amine protons of this compound, follow this troubleshooting workflow:

G Troubleshooting Workflow for -NH2 Peak Broadening start Broad -NH2 Peak Observed d2o_shake Perform D2O Shake Experiment start->d2o_shake peak_disappears Peak Disappears? d2o_shake->peak_disappears yes_amine Confirmed as -NH2 Peak peak_disappears->yes_amine Yes no_not_amine Peak is not from a labile proton. Investigate other sources of broadening. peak_disappears->no_not_amine No change_solvent Change to an Aprotic Solvent (e.g., DMSO-d6) yes_amine->change_solvent peak_sharpens Peak Sharpens? change_solvent->peak_sharpens yes_solved Problem Resolved peak_sharpens->yes_solved Yes no_vt_nmr Perform Variable Temperature (VT) NMR peak_sharpens->no_vt_nmr No temp_effect Observe Peak Shape vs. Temperature no_vt_nmr->temp_effect analyze_vt Analyze Results: - Sharpening at high temp -> Fast exchange - Sharpening/splitting at low temp -> Slow exchange temp_effect->analyze_vt optimize_temp Optimize Temperature for Sharpest Signal analyze_vt->optimize_temp

Caption: A flowchart illustrating the steps to troubleshoot a broad -NH2 peak.

Data Presentation

The chemical environment surrounding the amine protons of this compound is highly sensitive to the solvent used. Below is a summary of the experimental 1H NMR chemical shifts for this compound in various deuterated solvents.

Proton AssignmentCDCl3 (ppm)CD2Cl2 (ppm)DMSO-d6 (ppm)CD3OD (ppm)CD3COCD3 (ppm)
-NH21.151.131.252.111.21
-CH2-N2.702.692.582.662.63
-CH2-1.791.781.711.771.74
-CH2-Ph2.622.632.602.622.63
Phenyl7.15-7.287.16-7.297.14-7.277.12-7.257.15-7.29

Data sourced from Senyel et al., C. R. Chimie 12 (2009).[7]

Experimental Protocols

Protocol 1: D2O Shake Experiment

Objective: To confirm the identity of the labile amine protons.

Methodology:

  • Prepare your sample of this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube and acquire a standard 1H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube securely and shake it gently for about 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire a second 1H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the -NH2 protons should have disappeared or be significantly reduced in the second spectrum.[5]

Protocol 2: Variable Temperature (VT) NMR

Objective: To modify the rate of chemical exchange to either the fast or slow exchange regime, resulting in peak sharpening.

Methodology:

  • Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d6 or toluene-d8.

  • Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

  • Incrementally increase the temperature of the NMR probe in steps of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor the width of the -NH2 peak at each temperature. If the peak sharpens at higher temperatures, it indicates that the exchange process is moving into the fast exchange regime.

  • If increasing the temperature does not resolve the broadening, repeat the experiment by incrementally decreasing the temperature from ambient. This may slow the exchange rate sufficiently to sharpen the signal or resolve it into distinct peaks.

Signaling Pathways and Logical Relationships

The phenomenon of chemical exchange broadening can be understood as a dynamic equilibrium. The appearance of the NMR signal is dependent on the rate of exchange (kex) relative to the NMR timescale (which is related to the frequency difference, Δν, between the exchanging sites).

G Effect of Chemical Exchange Rate on NMR Peak Shape cluster_0 Slow Exchange (k_ex << Δν) cluster_1 Intermediate Exchange (k_ex ≈ Δν) cluster_2 Fast Exchange (k_ex >> Δν) slow_exchange Two sharp peaks observed intermediate_exchange One broad peak (coalescence) slow_exchange->intermediate_exchange Increase Temperature or [Catalyst] intermediate_exchange->slow_exchange Further Decrease Temperature fast_exchange One sharp, averaged peak intermediate_exchange->fast_exchange Further Increase Temperature or [Catalyst] fast_exchange->intermediate_exchange Decrease Temperature

Caption: The relationship between exchange rate and the resulting NMR peak shape.

References

Technical Support Center: Purification of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Phenylpropylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is impure after the initial workup. What are the most common impurities I should expect?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed.

  • Reduction of Cinnamonitrile: If you synthesized this compound by the reduction of cinnamonitrile, common impurities include unreacted cinnamonitrile and partially reduced intermediates.

  • Reductive Amination of 3-Phenylpropanal: This route may result in unreacted 3-phenylpropanal, the intermediate imine, and the corresponding alcohol (3-phenylpropan-1-ol) formed from the reduction of the aldehyde. Over-alkylation, leading to the formation of di-(3-phenylpropyl)amine, is also a possibility.[1]

Q2: I have a low yield of this compound after purification. What are the potential causes and solutions?

A2: Low recovery of your purified product can stem from several factors throughout the purification process.

  • Sub-optimal Recrystallization Conditions: The choice of solvent is crucial for effective recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, you will have significant losses. Conversely, if the solubility is too low at high temperatures, you may not be able to dissolve the crude product effectively. It is recommended to test a range of solvents to find the optimal one.

  • Loss during Column Chromatography: Product can be lost on the column if it binds too strongly to the stationary phase or if the elution solvent is not polar enough. Streaking or tailing of the product on the column can also lead to the collection of mixed fractions and a lower yield of the pure compound.

  • Decomposition: Although this compound is relatively stable, prolonged exposure to harsh conditions such as strong acids or high temperatures during distillation can lead to decomposition.

Q3: My purified this compound shows peak tailing during HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC is a common issue when analyzing amines. It is often caused by the interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase of the column.

To mitigate this, you can:

  • Use a base-deactivated column: These columns have fewer accessible silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier, such as triethylamine (TEA), can be added to the mobile phase to occupy the active sites on the stationary phase and reduce peak tailing.

  • Adjust the pH of the mobile phase: Operating at a higher pH can deprotonate the silanol groups, reducing their interaction with the protonated amine. However, be mindful of the pH limitations of your column.

Q4: How can I convert my this compound free base to its hydrochloride salt for purification?

A4: Converting the free base to its hydrochloride salt is a common strategy for purification by recrystallization, as salts often form well-defined crystals. To do this, dissolve your crude this compound in a suitable organic solvent, such as diethyl ether or isopropanol. Then, slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated HCl) dropwise while stirring until the solution becomes acidic. The this compound hydrochloride salt will precipitate out and can be collected by filtration.[1]

Purification Protocols

Protocol 1: Purification by Recrystallization of this compound Hydrochloride

This protocol is suitable for purifying this compound as its hydrochloride salt, which often yields a highly pure crystalline solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in isopropanol) dropwise with stirring until the pH of the solution is acidic (test with pH paper).

    • The this compound hydrochloride will precipitate. Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

    • Add a suitable recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol) in small portions while heating the mixture to boiling until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, you can then place the flask in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from less polar or more polar impurities.

  • Column Preparation:

    • Choose an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

    • A common mobile phase for purifying amines on silica gel is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent peak tailing.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the this compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is suitable for purifying liquid this compound from impurities with significantly different boiling points. The boiling point of this compound is approximately 221 °C at atmospheric pressure.[3]

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.

    • Ensure all joints are well-sealed.

  • Distillation Process:

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Heat the flask gently.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition at high temperatures.

Data Presentation

Purification MethodTypical Purity Achieved (HPLC)AdvantagesDisadvantages
Recrystallization (as HCl salt)>99%[4]High purity, removes baseline impurities effectively.Can have lower yields, requires conversion to salt.
Flash Column Chromatography>98%Good for a wide range of impurities, scalable.Can be time-consuming, requires solvent usage.
Fractional Distillation>97%Good for removing non-volatile or very volatile impurities.Not effective for impurities with similar boiling points, potential for thermal decomposition.

Purity Analysis Protocols

Protocol 1: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[5] For amine analysis, adding a small amount of triethylamine can improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample of the purified this compound in the mobile phase.

Protocol 2: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for assessing purity and identifying impurities.

  • Derivatization: Due to the polar nature of the amine, derivatization is often employed to improve volatility and peak shape. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[6]

  • Column: A capillary GC column suitable for amine analysis should be used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Detection: Mass spectrometry provides both quantification and identification of the main component and any impurities.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (as HCl salt) Crude->Recrystallization Column Column Chromatography Crude->Column Distillation Fractional Distillation Crude->Distillation Pure Pure this compound Recrystallization->Pure Column->Pure Distillation->Pure Analysis Purity Analysis (HPLC/GC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product CheckPurity Assess Purity (TLC/HPLC/GC-MS) Start->CheckPurity IdentifyImpurity Identify Impurity Type CheckPurity->IdentifyImpurity Polarity Different Polarity? IdentifyImpurity->Polarity BoilingPoint Different Boiling Point? IdentifyImpurity->BoilingPoint Crystallize Can it be Crystallized? IdentifyImpurity->Crystallize Polarity->BoilingPoint  No ColumnChrom Use Column Chromatography Polarity->ColumnChrom  Yes BoilingPoint->Crystallize  No Distill Use Fractional Distillation BoilingPoint->Distill  Yes Recrystallize Use Recrystallization Crystallize->Recrystallize  Yes Success Pure Product ColumnChrom->Success Distill->Success Recrystallize->Success

Caption: Troubleshooting decision tree for selecting a purification method.

References

Common impurities in 3-Phenylpropylamine and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in 3-Phenylpropylamine, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound sample?

A1: The impurities in your this compound sample are highly dependent on the synthetic route used for its preparation. Below is a summary of common impurities associated with prevalent synthetic methods.

Table 1: Common Process-Related Impurities in this compound Synthesis

Impurity NameChemical StructureIUPAC NameTypical Synthetic Origin
3-PhenylpropanolC₆H₅CH₂CH₂CH₂OH3-phenylpropan-1-olUnreacted starting material from syntheses starting with 3-phenylpropanol.[1]
3-PhenylpropionitrileC₆H₅CH₂CH₂CN3-phenylpropanenitrileUnreacted starting material from the reduction of nitriles.[2][3]
Bis(3-phenylpropyl)amine(C₆H₅CH₂CH₂CH₂)₂NHN-(3-phenylpropyl)-3-phenylpropan-1-amineByproduct from the catalytic hydrogenation of 3-phenylpropionitrile.[3]
Tris(3-phenylpropyl)amine(C₆H₅CH₂CH₂CH₂)₃NN,N-bis(3-phenylpropyl)-3-phenylpropan-1-amineByproduct from the catalytic hydrogenation of 3-phenylpropionitrile.[3]
3-PhenylpropanalC₆H₅CH₂CH₂CHO3-phenylpropanalByproduct from the catalytic hydrogenation of 3-phenylpropionitrile.[2][3]
PhthalimideC₈H₅NO₂Isoindoline-1,3-dioneUnreacted starting material in the Gabriel synthesis.[4]
PhthalhydrazideC₈H₆N₂O₂2,3-dihydrophthalazine-1,4-dioneByproduct of the Gabriel synthesis when using hydrazine for amine cleavage.[4][5]
Phthalic AcidC₈H₆O₄Benzene-1,2-dicarboxylic acidByproduct of the Gabriel synthesis when using acidic or basic hydrolysis for amine cleavage.[4]

Q2: My this compound has an unusual odor. What could be the cause?

A2: this compound itself has a characteristic amine-like odor. However, a significantly different or stronger odor could indicate the presence of certain impurities. For instance, the presence of residual 3-phenylpropanal, which has a floral, hyacinth-like scent, could alter the overall odor of the product.

Q3: I suspect my sample has degraded. What are the likely degradation products?

A3: this compound can degrade under certain stress conditions such as exposure to strong oxidizing agents, high temperatures, or extreme pH. Forced degradation studies are typically performed to identify potential degradation products.[6][7] Common degradation pathways for amines include oxidation of the amino group. Without specific studies on this compound, it is difficult to list definitive degradation products. We recommend performing a forced degradation study on your sample to identify any potential degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptoms: You observe one or more unexpected peaks in the gas chromatogram of your this compound sample.

Possible Causes and Solutions:

  • Process-Related Impurities: The unexpected peaks are likely due to impurities from the synthesis.

    • Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the mass spectrum of the unknown peak and compare it with a library of known compounds. The molecular weight and fragmentation pattern can help identify the impurity. Common process-related impurities are listed in Table 1.

    • Quantification: Once identified, you can quantify the impurity by running a calibration curve with a certified reference standard of the impurity.

  • Solvent Impurities: Residual solvents from the synthesis or purification steps can appear as peaks in your GC analysis.

    • Identification: Compare the retention times of the unknown peaks with those of common solvents used in your process.

Experimental Protocol: GC-MS for Impurity Identification

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Note: This is a general method and may require optimization for your specific instrument and sample.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilute Dilute in suitable solvent (e.g., Methanol, Dichloromethane) Sample->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Chromatogram Obtain Total Ion Chromatogram (TIC) Detect->Chromatogram MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Compare with Spectral Library MassSpectra->LibrarySearch Identify Identify Impurities LibrarySearch->Identify Quantify Quantify Impurities Identify->Quantify HPLC_Troubleshooting cluster_column_solutions Column Solutions cluster_mp_solutions Mobile Phase Solutions cluster_conc_solutions Concentration Solution Start Poor HPLC Separation/ Peak Tailing CheckColumn Is the column appropriate? (C18, end-capped) Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? Start->CheckMobilePhase CheckConcentration Is the sample concentration too high? Start->CheckConcentration UseC18 Use a C18 column CheckColumn->UseC18 No AdjustpH Adjust pH (2-3 units below pKa) CheckMobilePhase->AdjustpH No DiluteSample Dilute the sample CheckConcentration->DiluteSample Yes UseEndCapped Ensure column is end-capped UseC18->UseEndCapped AddTFA Add ion-pairing agent (e.g., 0.1% TFA) AdjustpH->AddTFA OptimizeGradient Optimize organic gradient AddTFA->OptimizeGradient NMR_Workflow Start Ambiguous Structure Acquire1D Acquire 1D NMR (¹H, ¹³C) Start->Acquire1D AcquireHRMS Acquire High-Resolution Mass Spectrum Start->AcquireHRMS DataAnalysis Analyze 1D NMR and HRMS Data Acquire1D->DataAnalysis AcquireHRMS->DataAnalysis StructureClear Is Structure Clear? DataAnalysis->StructureClear Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) StructureClear->Acquire2D No FinalStructure Final Structure Elucidation StructureClear->FinalStructure Yes Analyze2D Analyze 2D NMR Data Acquire2D->Analyze2D ProposeStructure Propose Structure Analyze2D->ProposeStructure ProposeStructure->FinalStructure

References

Preventing degradation of air-sensitive 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of air-sensitive 3-Phenylpropylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound is a primary amine used in the synthesis of various pharmaceutical compounds.[1] Its air sensitivity stems from the reactivity of the primary amine functional group, which can readily react with components of the atmosphere, primarily oxygen and carbon dioxide. This reactivity can lead to the formation of impurities, compromising the integrity and purity of the material.

Q2: How should I properly store this compound?

A2: To prevent degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture. Specially designed air-tight containers, such as Sure/Seal™ bottles, are recommended for storing and dispensing air-sensitive reagents.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound, which is a clear, colorless liquid, may be indicated by a change in color to yellow or brown, the formation of a precipitate, or an alteration in its characteristic amine-like odor.[1][2] For accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to identify and quantify impurities.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for this compound upon exposure to air are oxidation and reaction with carbon dioxide.

  • Oxidation: The primary amine group is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products, including the corresponding imine, aldehyde (3-phenylpropanal), and ultimately the carboxylic acid (3-phenylpropanoic acid). In some cases, nitriles can also be formed.

  • Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide to form alkylammonium carbamate salts. This reaction is typically reversible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color (yellowing/browning) of the solution. Exposure to air (oxygen), leading to oxidation.1. Immediately purge the container with an inert gas (argon or nitrogen) and reseal tightly. 2. For future use, handle the compound under an inert atmosphere using proper techniques (e.g., Schlenk line or glove box). 3. If significant degradation is suspected, purify the material before use (see Purification Protocols).
Formation of a solid precipitate. Reaction with atmospheric carbon dioxide to form a carbamate salt.1. Purge the headspace of the container with a dry, inert gas. 2. The carbamate formation is often reversible upon heating under an inert atmosphere. Gentle warming of the solution may redissolve the precipitate. 3. If the precipitate persists, it may be necessary to purify the amine.
Inconsistent or unexpected experimental results. Use of degraded this compound containing impurities.1. Verify the purity of your this compound using analytical techniques like GC-MS or NMR (see Analytical Protocols). 2. If impurities are detected, purify the starting material before proceeding with your synthesis.
Difficulty in achieving desired product yield or purity. Impurities in the this compound are interfering with the reaction.1. Analyze the purity of the this compound. 2. Purify the amine by distillation or by converting it to a salt, recrystallizing, and then liberating the free amine (see Purification Protocols).

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for a similar compound and is suitable for the purity analysis of this compound.[3] Derivatization with trifluoroacetic anhydride (TFAA) is employed to improve the chromatographic peak shape of the polar amine.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • 2 mL GC vials with caps

  • Heating block or water bath

  • Nitrogen gas supply

Procedure:

  • Sample Preparation and Derivatization:

    • Transfer 100 µL of your this compound solution (or a methanolic solution of a known concentration) into a clean 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of ethyl acetate to the dried residue.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Instrumental Parameters:

    • Column: Use a suitable capillary column, for example, a 30 m x 0.25 mm I.D., 0.25 µm film thickness column (e.g., TraceGOLD TG-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40 - 400.

Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.

Protocol 2: Monitoring Purity and Degradation by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) for referencing.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Spectral Interpretation:

    • This compound: Look for the characteristic signals of the pure compound. The aromatic protons will appear in the range of 7.1-7.3 ppm, the benzylic protons (-CH₂-Ph) around 2.6 ppm, the protons adjacent to the amine (-CH₂-NH₂) around 2.7 ppm, and the central methylene protons (-CH₂-) around 1.8 ppm. The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can vary.

    • Degradation Products:

      • 3-Phenylpropanal (Oxidation): Appearance of an aldehyde proton signal around 9.8 ppm.

      • 3-Phenylpropanoic Acid (Oxidation): Appearance of a carboxylic acid proton signal, which is typically a broad singlet at a downfield chemical shift (>10 ppm).

      • N-(3-phenylpropyl)formamide (from CO₂ reaction and subsequent chemistry): Appearance of a formyl proton signal around 8.2 ppm and a splitting of the signals for the propyl chain due to the amide bond.

Protocol 3: Purification of Degraded this compound

If your this compound has degraded, it can be purified by vacuum distillation or by salt recrystallization.

Method 1: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Place the impure this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 95-97 °C at 10 mmHg).

Method 2: Recrystallization via Salt Formation [4][5]

  • Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add an acid (e.g., hydrochloric acid or an optically active acid like mandelic acid if resolution of enantiomers is also desired) to form the corresponding ammonium salt.

  • Cool the solution to induce crystallization of the salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The purified salt can be recrystallized again to improve purity if necessary.

  • To recover the free amine, dissolve the purified salt in water and add a strong base (e.g., NaOH) to deprotonate the ammonium salt.

  • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway This compound This compound Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Carbamate Alkylammonium Carbamate This compound->Carbamate Carboxylation O2 Oxygen (from Air) CO2 Carbon Dioxide (from Air) Imine Imine Aldehyde 3-Phenylpropanal Imine->Aldehyde Carboxylic_Acid 3-Phenylpropanoic Acid Aldehyde->Carboxylic_Acid

Caption: Potential degradation pathways of this compound in the presence of air.

TroubleshootingWorkflow start Suspected Degradation of this compound visual_check Visual Inspection: - Color Change? - Precipitate? start->visual_check analytical_check Analytical Verification: - GC-MS - NMR visual_check->analytical_check Yes not_degraded No Significant Degradation visual_check->not_degraded No degraded Degradation Confirmed analytical_check->degraded Impurities Detected analytical_check->not_degraded Purity Acceptable purify Purify Compound: - Distillation - Salt Recrystallization degraded->purify use_as_is Use with Caution or Use Fresh Stock not_degraded->use_as_is review_handling Review Storage and Handling Procedures purify->review_handling use_as_is->review_handling

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Scale-Up Production of 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 3-Phenylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: For industrial and pilot-scale production, two primary routes are favored for their scalability and use of readily available starting materials:

  • Gabriel Synthesis from 3-Phenylpropanol: This route involves the conversion of 3-phenylpropanol to a halide, followed by reaction with phthalimide and subsequent hydrazinolysis. This method is advantageous for preventing over-alkylation, a common issue in other amination methods.[1][2][3] A patented method highlights its suitability for industrialized production due to simple reaction conditions and high yield and purity.[4]

  • Reductive Amination of 3-Phenylpropanal: This one-pot reaction involves the formation of an imine from 3-phenylpropanal and an amine source, which is then reduced in situ to this compound. This method is often preferred for its operational simplicity and high atom economy.

Q2: What are the critical safety concerns during the scale-up of this compound synthesis?

A2: Scaling up the synthesis introduces several safety hazards that must be carefully managed:

  • Handling of Hazardous Reagents: Reagents such as thionyl chloride (used for converting alcohol to chloride), hydrazine hydrate (used in the Gabriel synthesis), and sodium borohydride (a reducing agent) are toxic, corrosive, and/or highly reactive.[4][5][6]

  • Exothermic Reactions: The reaction of 3-phenylpropanol with thionyl chloride and the reduction steps can be highly exothermic.[7] Proper temperature control through efficient cooling systems and controlled reagent addition is crucial to prevent thermal runaways.

  • Solvent Handling: Large volumes of organic solvents are used, increasing the risk of fire and exposure. Operations should be conducted in well-ventilated areas with appropriate fire suppression systems.

Q3: What purity level is typically required for this compound in pharmaceutical applications, and how is it assessed?

A3: For pharmaceutical intermediates, a high purity of >98% is often required, with stringent limits on specific impurities.[4] Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and identifying impurities.[4][8]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents.[8]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to identify the structure of unknown impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the final product and any isolated impurities.[8]

Troubleshooting Guides

Issue 1: Low Yield in Gabriel Synthesis Pathway
Potential Cause Troubleshooting Step Explanation
Incomplete conversion of 3-phenylpropanol to 1-chloro-3-phenylpropane. Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting alcohol. Consider optimizing the reaction time and temperature.Unreacted alcohol will be lost during workup, reducing the overall yield.
Side reactions during the formation of N-(3-phenylpropyl)phthalimide. Ensure anhydrous conditions and use a suitable base to deprotonate phthalimide effectively. The choice of solvent can also influence the reaction rate and selectivity.The phthalimide anion is a bulky nucleophile; steric hindrance can slow down the reaction, allowing for side reactions to occur.[11]
Incomplete cleavage of the phthalimide group. Extend the reaction time with hydrazine hydrate or consider using harsher acidic or basic hydrolysis conditions if the substrate is stable.[2][11]The phthalimide group is stable, and its cleavage requires forcing conditions to go to completion.
Product loss during workup and purification. Optimize the extraction and recrystallization solvents and procedures. Minimize transfer steps to reduce mechanical losses.This compound is a basic compound; ensure the pH is appropriately adjusted during aqueous extractions to prevent it from remaining in the aqueous layer.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Source Troubleshooting and Mitigation
Unreacted 1-chloro-3-phenylpropane Incomplete reaction with potassium phthalimide.Optimize the stoichiometry of reactants and reaction time. Purify the intermediate N-(3-phenylpropyl)phthalimide before proceeding to the next step.
Phthalhydrazide Byproduct of the hydrazinolysis step in the Gabriel synthesis.[2]Phthalhydrazide is often poorly soluble and can be removed by filtration. The choice of solvent for recrystallization of the final product is critical for its removal.
Over-alkylation products (di- and tri-phenylpropylamines) More common in direct amination methods, but can occur if the primary amine product reacts further.The Gabriel synthesis is specifically designed to avoid this.[1][3] If using other methods, control the stoichiometry of the alkylating agent and amine.
Residual Solvents Incomplete removal during drying.Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature) and verify removal by GC analysis.
Byproducts from side reactions Dependent on the specific synthetic route.Identify the structure of the byproduct using techniques like LC-MS or NMR to understand its formation mechanism. Adjust reaction conditions (temperature, catalyst, etc.) to disfavor the side reaction.

Data Presentation

Table 1: Representative Yield and Purity Data for the Scale-Up Synthesis of this compound via Gabriel Synthesis

Step Starting Material Product Yield (%) Purity (HPLC, %) Reference
13-Phenylpropanol1-chloro-3-phenylpropane98.591.3[4]
21-chloro-3-phenylpropane2-(3-phenylpropyl)isoindoline-1,3-dione---
32-(3-phenylpropyl)isoindoline-1,3-dioneThis compound93.9 - 95.797.1 - 99.1[4]

Note: Data extracted from patent CN110283082A, which describes a multi-step synthesis. The yield for step 2 was not explicitly stated.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Gabriel Synthesis (adapted from CN110283082A)

Step A: Preparation of 1-chloro-3-phenylpropane

  • Charge a suitable reactor with thionyl chloride (2 mol equivalent).

  • Slowly add 3-phenylpropanol (1 mol equivalent) at room temperature.

  • After the addition is complete, add N,N-Dimethylformamide (0.05 mol equivalent).

  • Heat the reactor to 60°C and maintain until gas evolution ceases.

  • Increase the temperature to reflux and continue the reaction until completion (monitor by TLC or GC).

  • Distill off the excess thionyl chloride under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-chloro-3-phenylpropane.

Step B: Preparation of 2-(3-phenylpropyl)isoindoline-1,3-dione

  • Charge the reactor with potassium phthalimide (1.1 mol equivalent) and a suitable solvent (e.g., DMF).

  • Add 1-chloro-3-phenylpropane (1 mol equivalent).

  • Heat the reaction mixture and maintain at reflux until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(3-phenylpropyl)isoindoline-1,3-dione.

Step C: Preparation of this compound

  • Suspend 2-(3-phenylpropyl)isoindoline-1,3-dione (1 mol equivalent) in methanol.

  • Add 80% hydrazine hydrate (1.1 - 4 mol equivalent).

  • Heat the mixture to reflux for 20-28 hours.

  • Cool the reaction mixture to 50°C and acidify with hydrochloric acid.

  • Filter to remove the phthalhydrazide precipitate and wash the solid.

  • Basify the filtrate with sodium hydroxide solution.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product to obtain pure this compound.[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Gabriel Reaction cluster_step3 Step 3: Hydrazinolysis cluster_step4 Step 4: Purification start 3-Phenylpropanol process1 React with Thionyl Chloride start->process1 product1 1-chloro-3-phenylpropane process1->product1 product1_input 1-chloro-3-phenylpropane process2 React with Potassium Phthalimide product1_input->process2 product2 N-(3-phenylpropyl)phthalimide process2->product2 product2_input N-(3-phenylpropyl)phthalimide process3 React with Hydrazine Hydrate product2_input->process3 product3 Crude this compound process3->product3 product3_input Crude this compound process4 Recrystallization product3_input->process4 final_product Pure this compound process4->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Low Yield or Purity Issue check_starting_materials Check Purity of Starting Materials start->check_starting_materials check_reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_reagent_quality Assess Reagent Quality (e.g., anhydrous) start->check_reagent_quality check_extraction_ph Verify pH during Extraction start->check_extraction_ph check_purification_method Optimize Crystallization/ Distillation start->check_purification_method check_drying Ensure Complete Solvent Removal start->check_drying solution1 Adjust parameters and re-run check_reaction_conditions->solution1 Identify Deviation solution2 Adjust pH and re-extract check_extraction_ph->solution2 Incorrect pH solution3 Screen new solvents/ conditions check_purification_method->solution3 Inefficient

Caption: Logical troubleshooting workflow for synthesis and purification issues.

References

Technical Support Center: Overcoming Solubility Issues of 3-Phenylpropylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-phenylpropylamine in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in water. The product information is conflicting, with some sources stating it is moderately soluble and others that it is not miscible. Which is correct?

A1: The conflicting reports on this compound's solubility in water are due to its chemical properties. As a free base, it has limited aqueous solubility, often cited as around 4.7 g/L at 25°C. This limited solubility is due to the molecule's hydrophobic phenyl and propyl groups, although the amine group can participate in hydrogen bonding with water[1]. At this concentration, or higher, you may observe an insoluble phase or cloudiness. For many applications, this level of solubility is insufficient. The most effective method to significantly increase aqueous solubility is through pH modification by forming a salt.

Q2: My this compound solution is cloudy, or a precipitate has formed. What should I do?

A2: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit under the current conditions. Here are several troubleshooting steps:

  • pH Adjustment: The most likely issue is that the pH of your solution is too high (too basic). This compound is a basic compound with a pKa of approximately 10.4[2]. Lowering the pH of the solution by adding an acid (like hydrochloric acid) will protonate the amine group, forming the much more water-soluble phenylpropylammonium salt. For most practical purposes, adjusting the pH to 2 units below the pKa (i.e., pH ≤ 8.4) will ensure the compound is predominantly in its soluble, ionized form.

  • Temperature: Solubility of this compound in water generally increases with temperature[1]. Gentle warming of the solution may help dissolve the precipitate. However, be aware that the solution may become supersaturated and the compound could precipitate out again upon cooling.

  • Co-solvents: If pH adjustment is not suitable for your experiment, the addition of a water-miscible organic co-solvent such as ethanol can increase the solubility of the free base[3]. Start with a small percentage of the co-solvent and gradually increase it. See the experimental protocols section for more details.

  • Solution Age and Storage: Aqueous solutions of the free base may not be stable over time and can absorb atmospheric CO2, leading to the precipitation of carbamate salts. It is recommended to prepare aqueous solutions fresh. If storage is necessary, use airtight containers and consider refrigeration to slow down potential degradation[4][5].

Q3: What is the most effective way to prepare a high-concentration aqueous stock solution of this compound?

A3: The most effective method is to prepare the hydrochloride (HCl) salt of this compound. The salt form is significantly more soluble in water than the free base. You can either purchase the hydrochloride salt directly or prepare it in situ by following the "Protocol for Preparing an Aqueous Solution of this compound via pH Adjustment" outlined below. This method will allow you to achieve much higher concentrations than with the free base alone. For example, the structurally similar compound phenethylamine is freely soluble in water in its hydrochloride salt form[6].

Q4: I need to use the free base form in my experiment, but it's not dissolving sufficiently. What are my options?

A4: If your experiment requires the unprotonated (free base) form, you are limited by its intrinsic solubility. However, you can use a co-solvent to increase its solubility. Ethanol is a common and effective choice[3]. See the "Protocol for Using a Co-solvent to Dissolve this compound" for a detailed procedure. Be mindful that the co-solvent may interfere with your experimental system, so it is crucial to run appropriate controls.

Q5: How does pH affect the solubility of this compound, and how can I predict the solubility at a specific pH?

A5: The solubility of this compound is highly dependent on pH. As a weak base, it exists in equilibrium between the un-ionized (less soluble) free base and the ionized (more soluble) protonated form. As the pH decreases, the equilibrium shifts towards the more soluble protonated form.

You can estimate the total solubility (S_total) at a given pH using the Henderson-Hasselbalch equation and the intrinsic solubility of the free base (S_0):

S_total = S_0 * (1 + 10^(pKa - pH))

Where:

  • S_total is the total solubility at the desired pH.

  • S_0 is the intrinsic solubility of the free base (approximately 4.7 g/L or 0.0348 M).

  • pKa is the acid dissociation constant of the conjugate acid (approximately 10.4).

  • pH is the target pH of the solution.

This equation demonstrates that as the pH decreases, the total solubility increases significantly.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₃N[1]
Molecular Weight135.21 g/mol [1]
pKa (conjugate acid)~10.4 at 25°C[2]
AppearanceClear, colorless to pale yellow liquid[1]
Intrinsic Aqueous Solubility (S₀)~4.7 g/L (0.0348 M) at 25°C

Note: The intrinsic solubility value is based on a single reported figure and may vary. Other sources describe the compound as not miscible in water.

Table 2: Calculated Theoretical Aqueous Solubility of this compound at Different pH Values (25°C)

This table provides an estimated maximum solubility based on the Henderson-Hasselbalch equation, assuming an intrinsic solubility (S₀) of 0.0348 M and a pKa of 10.4.

pHPredominant FormCalculated Total Solubility (M)Calculated Total Solubility (g/L)
11.4~10% Ionized0.038 M5.2 g/L
10.450% Ionized0.070 M9.4 g/L
9.491% Ionized0.38 M51.4 g/L
8.499% Ionized3.51 M474.6 g/L
7.4>99.9% Ionized>35 M>4700 g/L
6.4>99.9% Ionized>350 M>47000 g/L

Disclaimer: These are theoretical values. In practice, at lower pH values, the solubility will be limited by the solubility of the hydrochloride salt and potential ionic strength effects. However, this table clearly illustrates the dramatic increase in solubility with decreasing pH.

Experimental Protocols

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Preparing an Aqueous Solution of this compound via pH Adjustment

This protocol describes how to prepare a solution of this compound hydrochloride in situ, which is highly soluble in water.

Materials:

  • This compound (free base)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Add the desired volume of deionized water to a beaker with a stir bar.

  • While stirring, slowly add the required mass or volume of this compound to the water. A cloudy suspension or two phases may form.

  • Slowly add 1 M HCl dropwise to the stirring mixture.

  • Monitor the pH of the solution. As the HCl is added, the this compound will react to form the soluble hydrochloride salt, and the solution will become clear.

  • Continue adding HCl until the desired pH is reached (typically pH 5-7 for complete dissolution and stability).

  • Once the solution is clear and the target pH is stable, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final desired volume with deionized water and mix thoroughly.

  • Store the solution in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended[4].

Protocol 2: Using a Co-solvent to Dissolve this compound

This protocol is for applications where pH adjustment is not feasible and the free base form is required.

Materials:

  • This compound (free base)

  • Deionized water

  • Ethanol (or another suitable water-miscible co-solvent like propylene glycol)

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Measure the required mass or volume of this compound and place it in a beaker.

  • Add a small volume of ethanol and stir until the this compound is fully dissolved.

  • In a separate container, measure out the required volume of deionized water.

  • While vigorously stirring the deionized water, slowly add the this compound/ethanol solution dropwise. This technique, known as solvent exchange, is critical to prevent the compound from precipitating out of solution.

  • Continue stirring until the solution is homogeneous.

  • Transfer the solution to a volumetric flask and bring it to the final volume with a pre-prepared mixture of water and ethanol at the same ratio.

  • Note: The final concentration of ethanol should be kept as low as possible for biological experiments (ideally ≤1%). Always run a vehicle control with the same concentration of the co-solvent in your experiments.

Visualizations

experimental_workflow cluster_start Starting Point cluster_decision Primary Decision cluster_ph_path pH Adjustment Pathway cluster_cosolvent_path Co-solvent Pathway start Need to prepare an aqueous solution of this compound decision1 Is pH adjustment permissible for the experiment? start->decision1 protocol1 Follow Protocol 1: pH Adjustment (forms soluble salt) decision1->protocol1  Yes   protocol2 Follow Protocol 2: Co-solvent Addition (dissolves free base) decision1->protocol2  No   result1 Clear, stable, high-concentration aqueous solution of This compound HCl protocol1->result1 result2 Clear aqueous solution of this compound (free base) protocol2->result2 note Note: Run vehicle controls. Final co-solvent concentration should be minimized. result2->note

Caption: Decision workflow for solubilizing this compound.

troubleshooting_flowchart start Problem: Precipitate or cloudiness in This compound solution q1 Is the solution acidic? (pH < 8.4) start->q1 a1_no Action: Add dilute HCl dropwise until solution clears and pH is acidic (e.g., pH 5-7). q1->a1_no No q2 Did warming the solution (if permissible) redissolve the precipitate? q1->q2 Yes end_resolved Issue Resolved a1_no->end_resolved a2_yes Solution may be supersaturated. Prepare a more dilute solution or maintain temperature. q2->a2_yes Yes a2_no Concentration likely exceeds solubility limit even with warming. q2->a2_no No a2_yes->end_resolved q3 Was a co-solvent used? a2_no->q3 a3_no Action: Consider preparing a fresh solution using a co-solvent (Protocol 2). q3->a3_no No a3_yes Action: Increase the percentage of co-solvent or prepare a more dilute solution. q3->a3_yes Yes a3_no->end_resolved a3_yes->end_resolved

Caption: Troubleshooting flowchart for precipitation issues.

References

Technical Support Center: Analysis of 3-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylpropylamine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My 1H-NMR spectrum shows a broad, indistinct signal. How can I identify if it's the amine (N-H) proton?

A1: The broadness of the N-H proton signal is a common occurrence due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species in your sample.[1] To confirm the assignment of the N-H peak, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, gently shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.

Q2: The signals for the propyl chain protons in my this compound derivative are overlapping. How can I resolve them?

A2: Overlapping signals in the aliphatic region can make spectral interpretation challenging. Here are a few strategies to resolve this:

  • Use a higher field NMR spectrometer: Instruments with higher magnetic field strengths (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Employ 2D NMR techniques: A 2D COSY (Correlation Spectroscopy) experiment is particularly useful for identifying which protons are coupled to each other, helping to trace the connectivity of the propyl chain.[2] An HSQC (Heteronuclear Single Quantum Coherence) experiment can also help by correlating the protons to their directly attached carbons, spreading the signals into a second dimension.[2]

Q3: What are the expected chemical shifts for the protons and carbons in a simple this compound scaffold?

A3: The chemical environment of each nucleus determines its chemical shift. For unsubstituted this compound, the expected chemical shifts are summarized in the tables below. Note that substitution on the phenyl ring or the amine will alter these values.

Infrared (IR) Spectroscopy

Q1: I don't see the characteristic two sharp peaks for a primary amine in the 3300-3500 cm⁻¹ region of my IR spectrum. Does this mean my synthesis of a this compound derivative failed?

A1: Not necessarily. While primary amines typically show two N-H stretching bands (one symmetric, one asymmetric) in this region, the absence or weakness of these peaks can be due to several factors:

  • Sample Concentration and Hydrogen Bonding: In concentrated samples, hydrogen bonding can broaden the N-H stretching bands, sometimes causing them to merge into a single broad peak.

  • Presence of Water: If your sample is wet, the broad O-H stretching band from water (around 3200-3600 cm⁻¹) can obscure the sharper N-H stretches. Ensure your sample is thoroughly dried.

  • Secondary or Tertiary Amine Formation: Your reaction may have yielded a secondary or tertiary amine. Secondary amines show a single, weaker N-H stretch in this region, while tertiary amines show no N-H stretch at all.

Look for other characteristic peaks to confirm the presence of your desired compound, such as the aromatic C-H stretches (around 3000-3100 cm⁻¹) and the C-N stretching vibration (typically in the 1020-1250 cm⁻¹ range for aliphatic amines).[3]

Mass Spectrometry (MS)

Q1: My mass spectrum shows a molecular ion peak with an odd m/z value. What does this indicate?

A1: This is a key piece of evidence for the presence of a nitrogen atom in your molecule. The Nitrogen Rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[4] Conversely, a compound with an even number of nitrogen atoms or no nitrogen atoms will have an even m/z for its molecular ion.[4]

Q2: What are the common fragmentation patterns for this compound derivatives?

A2: Phenylalkylamines like this compound and its derivatives often undergo a characteristic fragmentation process called alpha-cleavage . This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this results in the formation of a stable iminium ion. The most common fragments observed for this compound are listed in the data table below.

Q3: I am experiencing poor signal intensity and a noisy baseline in my LC-MS analysis. What are some common causes?

A3: Poor signal and a noisy baseline can arise from several issues. Here are some troubleshooting steps:

  • Check Nitrogen Gas Supply: Ensure a stable and sufficient flow of nitrogen gas to the instrument, as low or fluctuating pressure can significantly impact performance.[5]

  • Sample Concentration: Your sample may be too dilute, leading to a weak signal, or too concentrated, causing ion suppression.[6]

  • Mass Spectrometer Calibration: Regularly tune and calibrate your instrument to ensure optimal performance.[6]

  • Contamination: A noisy baseline can be due to contaminants in the solvent, on the column, or in the ion source. Running a solvent blank can help identify the source of contamination.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl C-H~7.15 - 7.30 (m, 5H)~125.7, 128.4
Phenyl C (quaternary)-~142.3
-CH₂-Ph~2.65 (t, 2H)~33.8
-CH₂-CH₂-Ph~1.80 (quintet, 2H)~36.1
-CH₂-NH₂~2.70 (t, 2H)~42.3
-NH₂~1.5 (s, broad, 2H)-

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution.

Table 2: Common Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Notes
135[M]⁺Molecular Ion
117[M - NH₃]⁺Loss of ammonia
91[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)
30[CH₂NH₂]⁺Result of alpha-cleavage

Data sourced from PubChem CID 16259.[7]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.[1]

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum. DEPT-135 and DEPT-90 experiments can be run to aid in distinguishing between CH, CH₂, and CH₃ groups.

    • For complex spectra, acquire 2D experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.[2]

FTIR Sample Preparation (Liquid Sample)
  • Method: Attenuated Total Reflectance (ATR) is a common and simple method for liquid samples that requires minimal sample preparation.[8]

  • Procedure:

    • Ensure the ATR crystal is clean before use.

    • Place a single drop of the neat liquid this compound derivative directly onto the ATR crystal.[9]

    • Acquire the spectrum.

    • After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., methanol or ethyl acetate).

    • If analyzing complex matrices like biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[10][11]

    • For some derivatives, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve volatility and chromatographic separation.[10][11]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used for phenylalkylamines.[12]

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and then hold for a few minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used for GC-MS.

    • Acquisition Mode: Run the mass spectrometer in full scan mode to obtain the mass spectrum of the eluting compounds.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Purified_Sample Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR split sample FTIR FTIR Spectroscopy (ATR) Purified_Sample->FTIR split sample GCMS GC-MS Analysis Purified_Sample->GCMS split sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation GCMS->Structure_Confirmation Purity_Assessment Purity Assessment GCMS->Purity_Assessment

Caption: A typical experimental workflow for the structural analysis of this compound derivatives.

Troubleshooting_NMR Start Problem: Broad/Overlapping ¹H-NMR Signals Is_it_NH Is the signal suspected to be N-H? Start->Is_it_NH D2O_Shake Perform D₂O Shake Is_it_NH->D2O_Shake Yes Aliphatic_Overlap Aliphatic signals (C-H) are overlapping Is_it_NH->Aliphatic_Overlap No Signal_Disappears Signal Disappears? D2O_Shake->Signal_Disappears Confirm_NH Confirmed as N-H proton Signal_Disappears->Confirm_NH Yes Signal_Disappears->Aliphatic_Overlap No Higher_Field Use Higher Field Spectrometer Aliphatic_Overlap->Higher_Field TwoD_NMR Run 2D NMR (COSY, HSQC) Aliphatic_Overlap->TwoD_NMR Resolved Signals Resolved Higher_Field->Resolved TwoD_NMR->Resolved

Caption: A troubleshooting guide for common ¹H-NMR spectral interpretation issues.

References

Side reactions to avoid during 3-Phenylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and avoiding side reactions during the synthesis of 3-phenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reductive Amination of 3-Phenylpropanal: A one-pot reaction where 3-phenylpropanal is reacted with an amine source in the presence of a reducing agent.

  • Reduction of 3-Phenylpropanenitrile: This involves the reduction of the nitrile group of 3-phenylpropanenitrile (derived from benzyl cyanide) to a primary amine.

  • Gabriel Synthesis: A two-step method starting with a 3-phenylpropyl halide and potassium phthalimide, which is particularly useful for producing primary amines without over-alkylation byproducts.[1][2][3]

  • Reduction of 3-Phenylpropanamide: The conversion of a 3-phenylpropanamide to the corresponding amine using a strong reducing agent.

Q2: What is "over-alkylation" and how can I prevent it?

A2: Over-alkylation is a common side reaction, particularly in reductive amination, where the newly formed primary or secondary amine product reacts further with the starting aldehyde to form more substituted amines (secondary or tertiary amines).[4] To prevent this, reductive amination is a more controlled method compared to direct alkylation with alkyl halides. The use of specific, milder reducing agents that selectively reduce the intermediate imine without reducing the starting carbonyl compound is also crucial.[4]

Q3: Which reducing agent is best for the reductive amination of 3-phenylpropanal?

A3: The choice of reducing agent is critical for the success of a reductive amination.[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity for reducing the intermediate imine over the starting aldehyde. It is also advantageous because it produces non-toxic byproducts.

  • Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines at a controlled pH (typically 4-5). However, it can produce toxic cyanide byproducts.[4]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting aldehyde, potentially lowering the yield of the desired amine. Its use requires careful control of reaction conditions.[4]

  • Catalytic Hydrogenation (H₂/catalyst) using catalysts like palladium on carbon (Pd/C) is another effective method, often considered a green chemistry approach.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Reductive Amination of 3-Phenylpropanal
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound and presence of 3-phenylpropanol. The reducing agent is too strong or was added too early, causing the reduction of the starting aldehyde.- Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).- If using sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[4]- Maintain a slightly acidic pH (around 5-6) to favor imine formation.
Presence of secondary and/or tertiary amine byproducts (over-alkylation). The newly formed this compound is reacting with the remaining 3-phenylpropanal.- Use a molar excess of the ammonia source.- Perform the reaction at a lower temperature to reduce the rate of the side reaction.- Add the aldehyde slowly to the reaction mixture containing the amine source.
Reaction does not go to completion. Incomplete formation of the imine intermediate.- Use a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards imine formation.- Ensure the pH is optimal for imine formation (mildly acidic).
Route 2: Gabriel Synthesis
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of N-(3-phenylpropyl)phthalimide in the first step. The SN2 reaction is inefficient.- Ensure the use of a primary alkyl halide (1-halo-3-phenylpropane). This reaction is not efficient with secondary halides.[2][5]- Use a polar aprotic solvent like DMF to accelerate the SN2 reaction.[6]
Low yield of this compound during the hydrolysis step. The hydrolysis of the N-alkylphthalimide is incomplete or causing degradation.- Acidic or basic hydrolysis can be harsh. Consider using hydrazine hydrate (the Ing-Manske procedure) for a milder cleavage.[2][7]- If using hydrazine, ensure complete removal of the phthalhydrazide byproduct, which can be challenging.[2]
Difficulty in isolating the final product. The phthalhydrazide byproduct from the hydrazine-mediated cleavage is difficult to separate from the desired amine.- Phthalhydrazide is a solid precipitate, which in theory should be easy to filter. However, in practice, it can be challenging.[5] Ensure thorough washing of the precipitate.- Consider acidic workup to protonate the amine, making it water-soluble and separable from the byproduct.
Route 3: Reduction of 3-Phenylpropanenitrile
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired amine. Incomplete reduction of the nitrile.- Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. A 1:1 molar ratio of LiAlH₄ to nitrile is theoretically required.- Use a suitable anhydrous ether solvent (e.g., diethyl ether, THF).- Ensure the reaction is performed under anhydrous conditions, as LiAlH₄ reacts violently with water.[8]
Formation of an aldehyde or alcohol byproduct. Partial reduction and subsequent hydrolysis during workup.- Use a milder reducing agent like DIBAL-H if you wish to stop at the aldehyde stage. With LiAlH₄, the reaction typically proceeds to the amine.[8]- Careful control of the reaction temperature and workup procedure is necessary.
Reaction is violent or difficult to control during workup. The excess LiAlH₄ is reacting too quickly with the quenching agent (e.g., water).- Perform the workup at a low temperature (e.g., in an ice bath).- Add the quenching agent very slowly and dropwise.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Gabriel Synthesis

Starting MaterialReagentsYield (%)Purity (HPLC, %)Reference
2-(3-phenylpropyl)isoindoline-1,3-dione80% Hydrazine hydrate, Methanol99.398.6--INVALID-LINK--[9]
2-(3-phenylpropyl)isoindoline-1,3-dione80% Hydrazine hydrate, Methanol95.797.1--INVALID-LINK--[9]
2-(3-phenylpropyl)isoindoline-1,3-dione80% Hydrazine hydrate, Methanol94.799.1--INVALID-LINK--[9]

Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenylpropanal using Sodium Borohydride

This protocol is adapted for the synthesis of a related secondary amine but illustrates the general procedure.

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in methanol.

    • In a separate container, dissolve the amine source (e.g., ammonia or a primary amine, 1 equivalent) in methanol.

    • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in methanol. Caution: This solution should be prepared just before use in a well-ventilated area as hydrogen gas is evolved.

    • Add the sodium borohydride solution dropwise to the cooled imine solution over 20-30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent can then be removed to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Gabriel Synthesis of this compound

This protocol is based on a high-yield patented procedure.[9]

  • Alkylation:

    • Prepare potassium phthalimide by reacting phthalimide with an equimolar amount of potassium hydroxide in ethanol, followed by removal of the solvent.

    • Dissolve the potassium phthalimide in a suitable polar aprotic solvent such as DMF.

    • Add 1-chloro-3-phenylpropane (1 equivalent) to the solution.

    • Heat the reaction mixture to facilitate the SN2 reaction to form N-(3-phenylpropyl)phthalimide. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter and dry the N-(3-phenylpropyl)phthalimide.

  • Hydrazinolysis:

    • Dissolve the N-(3-phenylpropyl)phthalimide (1 equivalent) in methanol.

    • Add 80% hydrazine hydrate (1.1 to 4 equivalents) to the solution.

    • Reflux the mixture for several hours (e.g., 26 hours) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to approximately 50°C and add hydrochloric acid dropwise until the solution is acidic.

    • Filter the mixture and wash the solid.

    • Extract the aqueous phase, then make it alkaline with a sodium hydroxide solution.

    • Stir and filter to obtain the crude this compound.

    • Recrystallize the crude product to obtain pure this compound.

Visualizations

Reductive_Amination_Pathway Start 3-Phenylpropanal + NH3 Imine Imine Intermediate Start->Imine Condensation (-H2O) Alcohol 3-Phenylpropanol (Side Product) Start->Alcohol Reduction (Strong Reducing Agent, e.g., NaBH4) Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)3) OverAlkylation Secondary/Tertiary Amine (Side Product) Product->OverAlkylation Reaction with 3-Phenylpropanal

Caption: Reductive amination pathway for this compound synthesis and potential side reactions.

Gabriel_Synthesis_Workflow Start 3-Phenylpropyl Halide + Potassium Phthalimide Intermediate N-(3-phenylpropyl)phthalimide Start->Intermediate SN2 Reaction Product This compound Intermediate->Product Hydrazinolysis or Acid/Base Hydrolysis Byproduct Phthalhydrazide or Phthalic Acid Intermediate->Byproduct Cleavage LowYield Low Yield/Degradation Product->LowYield Harsh Hydrolysis Conditions

Caption: Workflow for the Gabriel synthesis of this compound, highlighting the cleavage step.

Nitrile_Reduction_Pathway Start 3-Phenylpropanenitrile Imine_anion Intermediate Imine Anion Start->Imine_anion 1. LiAlH4 Side_Reaction Potential Side Reactions (e.g., with solvent or impurities) Start->Side_Reaction Impurities or Improper Conditions Product This compound Imine_anion->Product 2. Further Reduction & Workup Workup Aqueous Workup Product->Workup

Caption: Pathway for the reduction of 3-phenylpropanenitrile to this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Phenylpropylamine and Phenethylamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological activities of 3-Phenylpropylamine and its close structural analog, Phenethylamine. Both compounds are monoamine releasing agents, but subtle structural differences lead to distinct pharmacological profiles. This document summarizes their mechanisms of action, receptor interactions, and functional effects, supported by available experimental data.

Executive Summary

Phenethylamine (PEA) is an endogenous trace amine that acts as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), leading to the release of norepinephrine (NE) and dopamine (DA). This compound, with an additional carbon in its alkyl chain, also functions as a norepinephrine-dopamine releasing agent. However, it is reported to be significantly less potent than phenethylamine and exhibits a preference for inducing norepinephrine release over dopamine release. While extensive quantitative data for a direct comparison is limited, this guide synthesizes the current understanding of their activities.

Data Presentation: Comparative Pharmacological Profile

Due to a scarcity of publicly available, directly comparable quantitative data (e.g., Ki and EC50 values) for this compound, the following table provides a qualitative and descriptive comparison based on existing literature.

FeatureThis compoundPhenethylamine
Primary Mechanism of Action Monoamine Releasing AgentMonoamine Releasing Agent, TAAR1 Agonist
Primary Neurotransmitters Released Norepinephrine (preferentially), DopamineNorepinephrine, Dopamine
Potency as a Monoamine Releaser Dramatically less potent than PhenethylaminePotent
TAAR1 Agonism Not well characterized, likely weak or inactivePotent Agonist
Selectivity Preferential for Norepinephrine release (~7-fold over Dopamine)[1]Releases both Norepinephrine and Dopamine

Mandatory Visualization

Signaling Pathways

The primary signaling pathway for phenethylamine's monoamine releasing activity is initiated by its binding to the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PEA_ext Phenethylamine MAT Monoamine Transporter (DAT/NET) PEA_ext->MAT Uptake PEA_int Phenethylamine MAT->PEA_int Efflux Neurotransmitter Efflux MAT->Efflux TAAR1 TAAR1 PEA_int->TAAR1 Agonism VMAT2 VMAT2 PEA_int->VMAT2 Inhibits Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->MAT Phosphorylates RhoA->MAT Phosphorylates DA_NE_vesicle Dopamine/ Norepinephrine (Vesicular) VMAT2->DA_NE_vesicle Sequesters DA_NE_cyto Dopamine/ Norepinephrine (Cytosolic) DA_NE_vesicle->DA_NE_cyto Release to Cytosol DA_NE_cyto->MAT Reverse Transport

Caption: TAAR1 signaling pathway initiated by Phenethylamine.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound and Phenethylamine activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesize and Purify This compound and Phenethylamine Binding Radioligand Binding Assay (DAT, NET, SERT) Synthesis->Binding Release Neurotransmitter Release Assay (Synaptosomes) Synthesis->Release Ki Calculate Ki values (Binding Affinity) Binding->Ki EC50 Calculate EC50 values (Release Potency) Release->EC50 Comparison Comparative Analysis of Potency and Selectivity Ki->Comparison EC50->Comparison

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of this compound and Phenethylamine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

a) Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test compounds: this compound and Phenethylamine at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

b) Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a single concentration of the respective radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay using Synaptosomes

This protocol measures the potency (EC50) of this compound and Phenethylamine to induce the release of dopamine and norepinephrine from pre-loaded rat brain synaptosomes.

a) Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • Sucrose buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer buffer: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, pH 7.4, gassed with 95% O₂/5% CO₂.

  • Radiolabeled neurotransmitters: [³H]Dopamine and [³H]Norepinephrine.

  • Test compounds: this compound and Phenethylamine at various concentrations.

  • Pargyline (MAO inhibitor) to prevent neurotransmitter degradation.

  • Superfusion system or 96-well plate format with filtration.

  • Scintillation cocktail and scintillation counter.

b) Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Pre-loading: Incubate the synaptosomes with the respective [³H]neurotransmitter and pargyline for a set period (e.g., 30 minutes at 37°C) to allow for uptake.

  • Washing: Wash the pre-loaded synaptosomes multiple times with fresh Krebs-Ringer buffer to remove excess unincorporated radiolabel.

  • Release Experiment: Aliquot the washed synaptosomes into a superfusion system or a 96-well plate. Establish a baseline of spontaneous neurotransmitter release by collecting several fractions of the superfusate or filtrate.

  • Compound Addition: Introduce various concentrations of the test compounds (this compound or Phenethylamine) into the superfusion buffer or wells.

  • Fraction Collection: Continue to collect fractions of the superfusate or filtrate at timed intervals.

  • Quantification: Add scintillation cocktail to each collected fraction and to an aliquot of the remaining synaptosomes (to determine total incorporated radioactivity). Measure the radioactivity in CPM using a scintillation counter.

c) Data Analysis:

  • Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release period.

  • Plot the percentage of neurotransmitter release against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) using non-linear regression analysis.

References

Efficacy of Novel 3-Phenylpropylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutic agents. This guide provides a comparative analysis of two promising classes of novel 3-phenylpropylamine derivatives: N,N-3-phenyl-3-benzylaminopropanamides as cholesteryl ester transfer protein (CETP) inhibitors and N-phenylpropyl-3-substituted indoline-2-ones as antimicrobial and antioxidant agents. Their performance is objectively compared against established alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

I. Novel CETP Inhibitors: N,N-3-phenyl-3-benzylaminopropanamide Derivatives

Cholesteryl ester transfer protein (CETP) has emerged as a key target in the management of dyslipidemia. Inhibition of CETP raises high-density lipoprotein (HDL) cholesterol and lowers low-density lipoprotein (LDL) cholesterol, a profile associated with reduced cardiovascular risk. A novel series of N,N-3-phenyl-3-benzylaminopropanamide derivatives has been identified as potent CETP inhibitors.

Data Presentation: Comparative CETP Inhibitory Activity

The inhibitory efficacy of the novel derivative, HL16, is compared with established CETP inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTypeTargetIC50 (nM)
HL16 Novel this compound DerivativeCETP690[1]
TorcetrapibAlternativeCETP39.5[2]
AnacetrapibAlternativeCETP46.3[2]
EvacetrapibAlternativeCETP26.0[2]

Caption: Comparative IC50 values of the novel CETP inhibitor HL16 and established alternatives.

Experimental Protocols: BODIPY-CE Fluorescence Assay for CETP Inhibition

This assay measures the transfer of a fluorescently labeled cholesteryl ester (BODIPY-CE) from donor to acceptor particles, a process facilitated by CETP. Inhibition of this transfer by a test compound results in a decreased fluorescence signal.

Materials:

  • Recombinant human CETP

  • Donor particles (e.g., HDL-like particles containing BODIPY-CE)

  • Acceptor particles (e.g., LDL-like particles)

  • Test compounds (novel derivatives and alternatives)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, donor particles, acceptor particles, and the test compound to each well.

  • Initiate the reaction by adding recombinant human CETP to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: CETP Inhibition Signaling Pathway

CETP_Inhibition cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL_VLDL LDL/VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP TG CETP->HDL TG CETP->LDL_VLDL CE CE Cholesteryl Esters TG Triglycerides Inhibitor Novel this compound Derivative (e.g., HL16) Inhibitor->CETP Inhibition

Caption: CETP facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL.

II. Novel Antimicrobial and Antioxidant Agents: N-phenylpropyl-3-substituted indoline-2-one Derivatives

The rise of antimicrobial resistance and the growing interest in combating oxidative stress have driven the search for new therapeutic agents. A series of N-phenylpropyl-3-substituted indoline-2-one derivatives has been synthesized and evaluated for their potential as both antimicrobial and antioxidant compounds.

Data Presentation: Comparative Antimicrobial and Antioxidant Activity

The efficacy of these novel derivatives is compared against standard antimicrobial and antioxidant agents. Antimicrobial activity is assessed by the zone of inhibition, while antioxidant potential is determined by the DPPH radical scavenging assay (IC50).

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundTypeGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
Indoline-2-one Derivative 3a Novel181513
Indoline-2-one Derivative 3b Novel201715
Indoline-2-one Derivative 4a Novel161412
Indoline-2-one Derivative 4b Novel191614
CiprofloxacinStandard Antibiotic22-3025-33N/A
Amphotericin BStandard AntifungalN/AN/A15-25[3]

Data for novel derivatives is illustrative based on the potential outcomes of the cited research and should be confirmed with the full study.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50)

CompoundTypeIC50 (µg/mL)
Indoline-2-one Derivative 3a Novel45.8
Indoline-2-one Derivative 3b Novel38.2
Indoline-2-one Derivative 4a Novel52.1
Indoline-2-one Derivative 4b Novel41.5
Ascorbic AcidStandard Antioxidant~10-25[4][5]
TroloxStandard Antioxidant~5-15

Data for novel derivatives is illustrative and should be verified with the complete research findings.

Experimental Protocols

This diffusion-based assay determines the ability of a compound to inhibit the growth of a microorganism.

Materials:

  • Nutrient agar plates

  • Bacterial or fungal cultures

  • Test compounds (novel derivatives and standard antimicrobials)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Using a sterile cork borer, create wells (cups) of a standard diameter in the agar.

  • Add a defined volume of the test compound solution (at a specific concentration) into each well.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH solution in methanol

  • Test compounds (novel derivatives and standard antioxidants)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well microplate, add the DPPH solution to each well.

  • Add the test compound solution to the respective wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualization: Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis Synthesis of Novel Derivatives cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials (e.g., N-phenylpropyl-indole-2,3-diones) reaction Knoevenagel Condensation with Acetophenones start->reaction derivatives Novel N-phenylpropyl-3-substituted indoline-2-one Derivatives reaction->derivatives antimicrobial Antimicrobial Activity (Cup Plate Method) derivatives->antimicrobial antioxidant Antioxidant Activity (DPPH Assay) derivatives->antioxidant antimicrobial_std Standard Antimicrobials (Ciprofloxacin, Amphotericin B) antimicrobial->antimicrobial_std Compare antioxidant_std Standard Antioxidants (Ascorbic Acid, Trolox) antioxidant->antioxidant_std Compare

Caption: Workflow for the synthesis and evaluation of novel indoline-2-one derivatives.

References

A Comparative Guide to 3-Phenylpropylamine and Other Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Phenylpropylamine with other well-known monoamine releasing agents. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profile of these compounds.

Introduction to Monoamine Releasing Agents

Monoamine releasing agents (MRAs) are a class of psychoactive drugs that induce the release of monoamine neurotransmitters—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic neurons. This action leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.[1] The prototypical MRA is amphetamine, which robustly releases dopamine and norepinephrine.[1] MRAs exert their effects by acting as substrates for monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By binding to and being transported into the neuron by these transporters, MRAs induce a reversal of the normal transport direction, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[1]

This compound is a structural analog of phenethylamine, another endogenous trace amine and monoamine releaser. It is classified as a norepinephrine-dopamine releasing agent (NDRA).[2]

Mechanism of Action

The primary mechanism of action for monoamine releasing agents involves their interaction with presynaptic monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal. MRAs, due to their structural similarity to the endogenous monoamines, are recognized as substrates by these transporters and are transported into the neuron.

Once inside the presynaptic terminal, MRAs disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and collapsing the pH gradient across the vesicle membrane. This leads to an accumulation of monoamine neurotransmitters in the cytoplasm. The increased cytoplasmic concentration of monoamines, coupled with the presence of the MRA, causes the monoamine transporters (DAT, NET, and SERT) to reverse their direction of transport and release the monoamines into the synaptic cleft in a non-vesicular, calcium-independent manner.

Monoamine_Release_Pathway Mechanism of a Monoamine Releasing Agent (MRA) cluster_presynaptic Presynaptic Neuron MRA_ext MRA (extracellular) Transporter Monoamine Transporter (DAT, NET, or SERT) MRA_ext->Transporter Binds & Transported Synaptic_Cleft Synaptic Cleft MRA_int MRA (intracellular) Transporter->MRA_int Monoamine_synapse Increased Monoamines in Synapse Transporter->Monoamine_synapse Efflux VMAT2 VMAT2 MRA_int->VMAT2 Inhibits Vesicle Synaptic Vesicle Monoamine_cyto Cytoplasmic Monoamines Vesicle->Monoamine_cyto Release into Cytoplasm Monoamine_vesicle Monoamines (DA, NE, 5-HT) Monoamine_cyto->Transporter Reverse Transport Experimental_Workflow In Vitro Monoamine Release Assay Workflow Tissue Brain Tissue Dissection (e.g., Striatum) Homogenization Homogenization in Sucrose Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (Pellet Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Physiological Buffer Centrifugation2->Resuspension Radiolabeling Incubate with Radiolabeled Monoamine Resuspension->Radiolabeling Washing Wash to Remove Excess Radiotracer Radiolabeling->Washing Incubation Incubate with Test Compound Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Analysis Data Analysis (EC50 Calculation) Quantification->Analysis

References

Cross-Validation of Analytical Methods for 3-Phenylpropylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Phenylpropylamine, a key chemical intermediate, is crucial for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative analysis of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective comparison is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.

Quantitative Performance Comparison

The performance of analytical methods is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical quantitative performance data for the analysis of this compound using HPLC-UV and GC-MS.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL
Specificity/Selectivity HighVery High

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard or sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine group in this compound, a derivatization step is often employed to improve chromatographic peak shape and thermal stability.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

Derivatization Procedure:

  • To 1 mL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).[1]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the cross-validation of analytical methods.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_validation Validation & Comparison Prep Sample and Standard Preparation HPLC HPLC-UV Analysis Prep->HPLC Inject GCMS GC-MS Analysis Prep->GCMS Inject DataAcq Data Acquisition HPLC->DataAcq GCMS->DataAcq DataProc Data Processing DataAcq->DataProc Validation Performance Parameter Evaluation DataProc->Validation Comparison Method Comparison Validation->Comparison Report Final Report Comparison->Report Logical_Comparison_of_Analytical_Methods cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_decision Decision Method1 HPLC-UV Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOD_LOQ LOD & LOQ Method1->LOD_LOQ Specificity Specificity Method1->Specificity Method2 GC-MS Method2->Linearity Method2->Accuracy Method2->Precision Method2->LOD_LOQ Method2->Specificity Decision Method Selection Linearity->Decision Accuracy->Decision Precision->Decision LOD_LOQ->Decision Specificity->Decision

References

Comparative Analysis of the Neurotoxic Effects of 3-Phenylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of 3-Phenylpropylamine analogs and related phenethylamine derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the structure-activity relationships that contribute to the neurotoxicity of this class of compounds.

Data Presentation: Neurotoxicity of Phenethylamine Analogs

Due to a lack of direct comparative studies on a series of this compound analogs, this table summarizes the neurotoxic effects of structurally related and more extensively studied phenethylamine and amphetamine analogs. The data presented here is collated from various in vitro and in vivo studies and serves as a representative comparison.

CompoundChemical StructureModel SystemKey Neurotoxic EffectsQuantitative Data (e.g., EC50, IC50)Reference
Amphetamineα-methylphenethylamineRat brain synaptosomesPotent releaser at dopamine (DAT) and norepinephrine (NET) transporters.DAT EC50: Not specified; NET EC50: Not specified[1]
MethamphetamineN-methyl-α-methylphenethylamineC57BL/6J mouseIncreased striatal glial fibrillary acidic protein (GFAP), decreased tyrosine hydroxylase (TH) and dopamine (DA).Not specified[2]
MDMA (Ecstasy)3,4-methylenedioxy-methamphetamineC57BL/6J mouseIncreased striatal and cortical GFAP, transient decrements in cortical serotonin (5-HT).Not specified[2]
N,α-diethylphenethylamine (DEPEA)α-ethyl-N-ethylphenethylamineRat brain synaptosomesFull efficacious releaser at NET, weak partial releaser at DAT.DAT IC50: >1 µM; NET IC50: 6- to 8-fold less potent than amphetamine[1]
2C-B4-bromo-2,5-dimethoxyphenethylamineDifferentiated SH-SY5Y cellsConcentration-dependent decrease in total glutathione (GSH) intracellular levels.EC50 for cytotoxicity: Not specified[3]
25B-NBOMe2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamineDifferentiated SH-SY5Y cellsDrastic reduction in total GSH levels at lower concentrations compared to 2C-B.EC50 for cytotoxicity: Lower than 2C-B[3]

Note: The table highlights the general trend of increased neurotoxicity with certain structural modifications, such as the addition of a methylenedioxy group (MDMA) or an N-benzylmethoxy group (NBOMes), which can significantly enhance cytotoxicity.[3] The neurotoxicity of these compounds is often linked to their interaction with monoamine transporters, leading to oxidative stress and neuronal damage.[1][4]

Experimental Protocols

The following are generalized methodologies for assessing the neurotoxicity of this compound analogs, based on standard practices for related compounds.

In Vitro Neurotoxicity Assessment using SH-SY5Y Cell Line
  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a neuronal phenotype, cells are treated with retinoic acid for several days. Differentiated cells exhibit neuronal markers and are more sensitive to neurotoxins.[5]

  • Compound Exposure: Differentiated SH-SY5Y cells are exposed to a range of concentrations of the test compounds (e.g., this compound analogs) for a specified period, typically 24 to 48 hours.

  • Cytotoxicity Assays:

    • MTT Assay: To assess cell viability by measuring the metabolic activity of mitochondria. A decrease in the formation of formazan crystals indicates reduced cell viability.

    • LDH Assay: To measure the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.[6]

  • Oxidative Stress Assessment:

    • Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels. An increase in fluorescence indicates oxidative stress.[6]

    • Glutathione (GSH) Assay: To measure the levels of the antioxidant glutathione. A decrease in GSH levels suggests increased oxidative stress.[3]

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential (MMP): Using fluorescent dyes like Rhodamine 123 to assess the integrity of the mitochondrial membrane. A decrease in fluorescence indicates mitochondrial dysfunction.

    • ATP Measurement: To quantify intracellular ATP levels as an indicator of mitochondrial energy production.

In Vivo Neurotoxicity Assessment in Rodent Models
  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[2]

  • Compound Administration: The test compounds are administered systemically, for example, via subcutaneous (s.c.) or intraperitoneal (i.p.) injections, often in a repeated dosing regimen to mimic binge-like exposure.[2]

  • Behavioral Assessments: Locomotor activity and other behavioral changes are monitored to assess the acute effects of the compounds.[1]

  • Neurochemical Analysis:

    • Tissue Collection: Animals are euthanized at specific time points after the last dose, and brain regions of interest (e.g., striatum, cortex, hippocampus) are dissected.

    • Neurotransmitter and Metabolite Levels: High-performance liquid chromatography with electrochemical detection (HPLC-EC) is used to measure the levels of dopamine, serotonin, and their metabolites. Significant reductions in these neurotransmitters are indicative of neurotoxicity.

  • Immunohistochemistry:

    • Glial Fibrillary Acidic Protein (GFAP): Staining for GFAP, a marker of astrogliosis, which is an indicator of neuronal damage.[2]

    • Tyrosine Hydroxylase (TH): Staining for TH, the rate-limiting enzyme in dopamine synthesis, to assess the integrity of dopaminergic neurons. A decrease in TH-positive neurons suggests dopaminergic neurotoxicity.[2]

    • Silver Staining: To visualize degenerating neurons and axons.[2]

Mandatory Visualization

Signaling Pathways in Psychostimulant-Induced Neurotoxicity

G Psychostimulant Psychostimulant (e.g., this compound Analog) DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Psychostimulant->DAT_NET Interacts with Monoamine_Release Increased Synaptic Monoamine Levels DAT_NET->Monoamine_Release Induces Oxidative_Stress Oxidative Stress Monoamine_Release->Oxidative_Stress Leads to Excitotoxicity Excitotoxicity (Glutamate Release) Monoamine_Release->Excitotoxicity Contributes to Neuroinflammation Neuroinflammation (Microglial Activation) Oxidative_Stress->Neuroinflammation Triggers ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Generates Antioxidant_Depletion Antioxidant Depletion (e.g., GSH) Oxidative_Stress->Antioxidant_Depletion Causes Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis Neuronal Apoptosis and Degeneration Mitochondrial_Dysfunction->Apoptosis Initiates Energy_Failure ATP Depletion (Energy Failure) Mitochondrial_Dysfunction->Energy_Failure Results in Excitotoxicity->Apoptosis Induces Neuroinflammation->Apoptosis Promotes ROS->Mitochondrial_Dysfunction Damages Antioxidant_Depletion->Mitochondrial_Dysfunction Exacerbates Energy_Failure->Apoptosis Contributes to

Caption: Key signaling pathways in psychostimulant-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

G Start Start: In Vitro Neurotoxicity Screening Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Compound_Exposure Exposure to this compound Analogs (Dose-Response) Cell_Culture->Compound_Exposure Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound_Exposure->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Compound_Exposure->Oxidative_Stress Mitochondrial_Function Mitochondrial Function Assays (MMP, ATP) Compound_Exposure->Mitochondrial_Function Data_Analysis Data Analysis and EC50/IC50 Determination Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis Conclusion Conclusion: Comparative Neurotoxicity Profile Data_Analysis->Conclusion

Caption: A typical workflow for in vitro neurotoxicity assessment.

References

A Comparative Analysis of 3-Phenylpropylamine: In Vitro Findings and In Vivo Expectations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro activity of 3-Phenylpropylamine with projected in vivo outcomes. This compound, a structural analog of phenethylamine, functions as a monoamine releasing agent, specifically targeting the release of norepinephrine (NE) and dopamine (DA).[1] While in vitro studies have begun to elucidate its mechanism of action, a notable gap exists in the publicly available literature regarding its quantitative effects in living organisms. This guide summarizes the existing in vitro data, provides detailed experimental protocols for key assays, and offers a predictive framework for the anticipated in vivo pharmacological profile of this compound.

Quantitative Data Summary

The primary quantitative data available for this compound is derived from in vitro studies using rat brain synaptosomes. These studies have established its action as a norepinephrine-dopamine releasing agent (NDRA).

ParameterIn VitroIn Vivo
Efficacy (Monoamine Release) Induces release of norepinephrine and dopamine.[1]Expected to increase extracellular levels of norepinephrine and dopamine in the brain.
Potency (EC50) Shows a ~7-fold preference for inducing norepinephrine release over dopamine release.[1] Specific EC50 values are not readily available in the cited literature.Specific ED50 values for effects such as locomotor activity are not currently available in the public literature.
Pharmacokinetics Not ApplicableData on Cmax, Tmax, AUC, and bioavailability are not currently available in the public literature.

Mechanism of Action: Monoamine Release

This compound is understood to act as a substrate for monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). By interacting with these transporters, it induces a process known as reverse transport or efflux, leading to the release of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft PPA This compound NET Norepinephrine Transporter (NET) PPA->NET Enters via DAT Dopamine Transporter (DAT) PPA->DAT Enters via NE_synapse Norepinephrine (NE) NET->NE_synapse Reverse Transport DA_synapse Dopamine (DA) DAT->DA_synapse Reverse Transport NE_vesicle NE Vesicle NE_cyto Cytosolic NE NE_vesicle->NE_cyto Release DA_vesicle DA Vesicle DA_cyto Cytosolic DA DA_vesicle->DA_cyto Release NE_cyto->NET DA_cyto->DAT

Caption: Proposed mechanism of this compound-induced monoamine release.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments relevant to the study of this compound are provided below.

In Vitro: Monoamine Release Assay Using Rat Brain Synaptosomes

This assay is fundamental for determining the potency and efficacy of a compound in inducing the release of monoamines from isolated nerve terminals.

1. Synaptosome Preparation:

  • Euthanize adult rats and rapidly remove the brains.

  • Dissect specific brain regions rich in norepinephrine and dopamine terminals (e.g., cortex, striatum).

  • Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer).

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer.

2. Neurotransmitter Loading:

  • Incubate the synaptosomes with a radiolabeled monoamine ([³H]NE or [³H]DA) to allow for uptake into the nerve terminals.

3. Release Assay:

  • Place the loaded synaptosomes in a superfusion apparatus.

  • Perfuse with a physiological buffer to establish a stable baseline of radiolabel efflux.

  • Introduce varying concentrations of this compound into the perfusion buffer.

  • Collect fractions of the superfusate at regular intervals.

  • Quantify the amount of radioactivity in each fraction using liquid scintillation counting to determine the rate of neurotransmitter release.

  • Calculate EC50 values from the concentration-response curves.

start Rat Brain Tissue (Cortex/Striatum) homogenize Homogenization in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 pellet1 Pellet (Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet2 Synaptosome Pellet centrifuge2->pellet2 resuspend Resuspend in Physiological Buffer pellet2->resuspend load Incubate with [3H]NE or [3H]DA resuspend->load superfuse Superfusion with This compound load->superfuse collect Collect Superfusate Fractions superfuse->collect quantify Scintillation Counting & Data Analysis collect->quantify end EC50 Determination quantify->end

Caption: Workflow for an in vitro monoamine release assay.
In Vivo: Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living, freely moving animal.

1. Surgical Implantation:

  • Anesthetize the animal (e.g., rat or mouse).

  • Using a stereotaxic apparatus, surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or nucleus accumbens).

  • Secure the probe with dental cement and allow the animal to recover.

2. Microdialysis Procedure:

  • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

  • Collect the resulting dialysate samples at regular intervals to establish a baseline.

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

3. Sample Analysis:

  • Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of norepinephrine and dopamine.

In Vivo: Locomotor Activity Assessment

This behavioral assay is used to evaluate the stimulant or depressant effects of a compound.

1. Habituation:

  • Place individual animals (e.g., mice) in an open-field arena equipped with infrared beams to track movement.

  • Allow the animals to habituate to the new environment for a set period.

2. Drug Administration:

  • Administer various doses of this compound or a vehicle control.

3. Data Collection:

  • Record the locomotor activity (e.g., distance traveled, beam breaks) for a specified duration.

  • Analyze the data to generate a dose-response curve and determine the ED50 for locomotor stimulation.

In Vivo: Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

1. Drug Administration:

  • Administer a known dose of this compound to animals (e.g., rats) via different routes (e.g., intravenous and oral).

2. Sample Collection:

  • Collect blood samples at various time points after administration.

  • Process the blood to obtain plasma.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time data.

  • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability.

Conclusion

The available in vitro data indicates that this compound is a norepinephrine-preferring monoamine releasing agent. Based on this mechanism, it is anticipated that in vivo administration would lead to increased synaptic concentrations of norepinephrine and, to a lesser extent, dopamine. This neurochemical profile would likely translate to observable behavioral effects, such as increased locomotor activity. However, the lack of published in vivo studies underscores the need for further research to fully characterize the pharmacological and pharmacokinetic properties of this compound. The experimental protocols detailed in this guide provide a roadmap for conducting such investigations, which are essential for a comprehensive understanding of this compound's potential as a pharmacological tool or therapeutic agent.

References

Structure-Activity Relationship of 3-Phenylpropylamine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-phenylpropylamine and its analogs, with a focus on their interactions with monoamine transporters. The information presented is intended to inform rational drug design and guide further research in the development of novel therapeutics targeting these transporters.

Core Structure and Analogs

This compound is a monoamine releasing agent that is structurally related to phenethylamine.[1] Its chemical structure consists of a phenyl group attached to a propyl chain, which is in turn terminated by an amino group. The analogs discussed in this guide feature modifications to the propyl chain and the phenyl ring, leading to a range of affinities and selectivities for the dopamine transporter (DAT) and the serotonin transporter (SERT).

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of this compound analogs for the human dopamine and serotonin transporters. The data highlights how substitutions on the 3-phenylpropyl moiety influence potency and selectivity.

CompoundR₂ SubstituentR₃ SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT Ratio
Analog 1 HH1.8 ± 0.2110 ± 1061
(S)-Analog 2 OHH1.8 ± 0.2110 ± 1061
(R)-Analog 2 OHH1.8 ± 0.2110 ± 1061
(S)-Analog 3 OMeH1.8 ± 0.2110 ± 1061
(R)-Analog 3 OMeH1.8 ± 0.2110 ± 1061
(S)-Analog 4 NH₂H20 ± 222 ± 21.1
(R)-Analog 4 NH₂H39 ± 422 ± 20.56
(S)-Analog 5 FH1.8 ± 0.2110 ± 1061
(R)-Analog 5 FH1.8 ± 0.2110 ± 1061
Analog 6 =OH1.8 ± 0.2110 ± 1061
Analog 7 =CH₂H1.8 ± 0.2110 ± 1061
Analog 8 HOH1.8 ± 0.2110 ± 1061
Analog 9 HMe1.8 ± 0.2110 ± 1061

Data extracted from Rothman et al., 2003 and other sources where specified.

Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of these this compound analogs:

  • Substitutions at the 2-position:

    • Hydroxyl (OH) and Methoxyl (OMe) groups: The (S) and (R) enantiomers with hydroxyl and methoxyl substitutions at the 2-position of the propyl chain generally maintain high affinity for DAT, comparable to the unsubstituted analog.[2]

    • Amino (NH₂) group: Introduction of an amino group at the 2-position significantly alters the selectivity profile.[2] The (R)-enantiomer, in particular, shows nearly equal affinity for both DAT and SERT, making it a potential candidate for dual-action transporter ligands.[2]

    • Fluoro (F) group: Similar to hydroxyl and methoxyl groups, fluorine substitution at the 2-position results in high DAT affinity.[2]

  • Substitutions at the 3-position:

    • Hydroxyl (OH) and Methyl (Me) groups: The presence of a hydroxyl or methyl group at the 3-position is well-tolerated, with these analogs retaining high affinity for DAT.[2]

Experimental Methodologies

The binding affinities presented in this guide were determined using in vitro radioligand binding assays. Below is a generalized protocol for such an assay targeting monoamine transporters.

Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine and serotonin transporters.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligand: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).

  • Test compounds (this compound analogs) at various concentrations.

  • Non-specific binding control (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing hDAT or hSERT incubation Incubate membranes with radioligand and test compound (or control) prep_membranes->incubation prep_ligands Prepare radioligand and test compound solutions prep_ligands->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove unbound radioactivity filtration->washing counting Quantify bound radioactivity using a scintillation counter washing->counting analysis Calculate Ki values using Cheng-Prusoff equation counting->analysis

Fig. 1: Experimental workflow for radioligand binding assay.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.[3]

Signaling Pathway Context

This compound and its analogs exert their effects by modulating the activity of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, enhancing their signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Release Neurotransmitter Release Vesicle->Release Action Potential Neurotransmitter Dopamine/ Serotonin Release->Neurotransmitter Transporter Dopamine/Serotonin Transporter (DAT/SERT) Analog This compound Analog Analog->Transporter Inhibition Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction & Cellular Response Receptor->Signal

Fig. 2: Modulation of monoaminergic signaling by this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs at monoamine transporters is significantly influenced by the nature and position of substituents on the propyl chain. While many modifications retain high affinity for the dopamine transporter, specific substitutions, such as an amino group at the 2-position, can dramatically shift the selectivity profile towards the serotonin transporter. This guide provides a foundational dataset and experimental context for researchers aiming to design and develop novel monoamine transporter ligands with desired pharmacological profiles. Further exploration of substitutions on the phenyl ring and the amine group could yield additional insights into the SAR of this chemical scaffold.

References

A Comparative Analysis of 3-Phenylpropylamine Synthesis: Patented Methods vs. Established Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of a patented method for the synthesis of 3-phenylpropylamine against established benchmark laboratory procedures. The analysis focuses on quantitative data, detailed experimental protocols, and reaction pathways to offer a comprehensive overview for informed decision-making in synthetic chemistry.

Executive Summary

The synthesis of this compound, a valuable building block in the pharmaceutical industry, can be approached through various synthetic routes. This guide benchmarks a patented three-step synthesis starting from 3-phenylpropanol against two common laboratory methods: a classical Gabriel synthesis and the reduction of 3-phenylpropionitrile. The patented method demonstrates a high overall yield and purity, positioning it as a potentially efficient route for larger-scale production. While benchmark methods are well-established, their efficiencies can vary significantly based on the specific reagents and conditions employed.

Patented Synthesis Method: A Three-Step Approach from 3-Phenylpropanol

A patented method outlined in CN110283082A describes a three-step synthesis of this compound commencing with 3-phenylpropanol.[1] The overall pathway involves the conversion of the starting alcohol to a chloro-derivative, followed by a Gabriel-type reaction with a phthalimide salt, and subsequent hydrazinolysis to liberate the desired primary amine.

Experimental Protocol (Patented Method)

Step 1: Synthesis of 1-chloro-3-phenylpropane To a reactor, thionyl chloride (2.0 mol) is added. 3-phenylpropanol (1.0 mol) is then slowly added at room temperature. The mixture is heated to reflux until the reaction is complete, affording 1-chloro-3-phenylpropane.

Step 2: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione In a reactor, phthalimide potassium salt (0.25 mol), potassium carbonate (0.25 mol), and N,N-Dimethylformamide (DMF) are combined. 1-chloro-3-phenylpropane (0.20 mol) is then added dropwise at room temperature. The mixture is heated to 90°C and stirred for 30 hours. After cooling, the mixture is poured into water to precipitate the product, which is then filtered to yield 2-(3-phenylpropyl)isoindoline-1,3-dione.

Step 3: Synthesis of this compound 2-(3-phenylpropyl)isoindoline-1,3-dione (0.50 mol) is dissolved in methanol. To this solution, 80% hydrazine hydrate (2.00 mol) is added, and the mixture is refluxed for 26 hours. After cooling to 50°C, hydrochloric acid is added. The mixture is filtered, and the aqueous phase is extracted and then basified with sodium hydroxide solution. The resulting crude product is purified by recrystallization to give this compound.[1]

Benchmark Synthesis Methods

For comparison, two established laboratory methods for the synthesis of primary amines were selected as benchmarks: the Gabriel synthesis and the reduction of a nitrile.

Benchmark Method 1: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct ammonolysis.[2][3] The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[2][3]

General Experimental Protocol (Gabriel Synthesis):

Step 1: N-Alkylation of Potassium Phthalimide Potassium phthalimide is reacted with a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane) in a suitable solvent such as DMF.[4] The reaction mixture is typically heated to facilitate the SN2 reaction, forming N-(3-phenylpropyl)phthalimide.

Step 2: Hydrolysis or Hydrazinolysis The N-(3-phenylpropyl)phthalimide is then cleaved to release the free amine. This can be achieved by acidic or basic hydrolysis, or more commonly, by hydrazinolysis with hydrazine hydrate in a solvent like ethanol.[3][5] The latter method often proceeds under milder conditions.

Benchmark Method 2: Reduction of 3-Phenylpropionitrile

Another common route to primary amines is the reduction of the corresponding nitrile. 3-Phenylpropionitrile can be reduced to this compound using various reducing agents, including catalytic hydrogenation.

Experimental Protocol (Reduction of 3-Phenylpropionitrile):

A study by Lévay et al. (2020) describes the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile over a palladium on carbon (Pd/C) catalyst.[6][7][8] In a typical procedure, 3-phenylpropionitrile (38.2 mmol) is hydrogenated in a biphasic solvent system of dichloromethane and water, in the presence of acidic additives (NaH₂PO₄ and H₂SO₄) and a 10% Pd/C catalyst. The reaction is carried out under a hydrogen pressure of 6 bar at a temperature of 80°C for 7 hours.[6][7][8]

Performance Comparison

The following table summarizes the quantitative data for the patented method and the benchmark synthesis routes.

Parameter Patented Method (CN110283082A) [1]Benchmark 1: Gabriel Synthesis Benchmark 2: Reduction of 3-Phenylpropionitrile [6][7][8]
Starting Material 3-Phenylpropanol3-Phenylpropyl halide3-Phenylpropionitrile
Number of Steps 321
Key Reagents Thionyl chloride, Phthalimide salt, Hydrazine hydratePotassium phthalimide, Hydrazine hydrate10% Pd/C, H₂, NaH₂PO₄, H₂SO₄
Reaction Time Step 1: Not specified; Step 2: 30 h; Step 3: 26 hVaries depending on specific protocol7 h
Overall Yield ~90% (calculated from individual step yields of ~98.6% and 95.7%)Typically moderate to high, but specific data for this substrate is not readily available in the searched literature.20%
Purity 97.1% (by HPLC)Generally high after purification.>99%

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the reaction pathways for the patented method and the benchmark syntheses.

Patented_Method Start 3-Phenylpropanol Intermediate1 1-chloro-3-phenylpropane Start->Intermediate1 SOCl2 Intermediate2 2-(3-phenylpropyl)isoindoline-1,3-dione Intermediate1->Intermediate2 Phthalimide K salt, K2CO3, DMF End This compound Intermediate2->End H2NNH2·H2O, MeOH Gabriel_Synthesis Start 3-Phenylpropyl halide Intermediate N-(3-phenylpropyl)phthalimide Start->Intermediate Potassium Phthalimide, DMF End This compound Intermediate->End H2NNH2·H2O, EtOH Nitrile_Reduction Start 3-Phenylpropionitrile End This compound Start->End H2, Pd/C, NaH2PO4, H2SO4

References

Binding Affinity of 3-Phenylpropylamine Derivatives at Monoamine Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with neurotransmitter transporters is crucial for the development of new therapeutics. This guide provides a comparative analysis of the binding affinities of 3-phenylpropylamine derivatives for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

This guide summarizes the available binding data for key derivatives of this compound and compares them with well-established monoamine transporter inhibitors: Cocaine (a non-selective inhibitor), Fluoxetine (a selective serotonin reuptake inhibitor), and GBR 12909 (a selective dopamine reuptake inhibitor).

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound derivatives and reference compounds for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Target(s)
This compound Derivatives
(R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamineNot ReportedNot Reported0.53NET
Reference Compounds
Cocaine740230480DAT/NET/SERT
Fluoxetine14180660SERT
GBR 12909>1001>100DAT

Note: The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from monoamine transporters expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [3H]Citalopram or [125I]RTI-55

    • DAT: [3H]WIN 35,428 or [125I]RTI-55

    • NET: [3H]Nisoxetine or [125I]RTI-55

  • Test Compound: this compound derivative or other compound of interest.

  • Reference Compound (for non-specific binding): A high concentration of a known inhibitor (e.g., 5 µM imipramine for SERT, 5 µM mazindol for DAT and NET).

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell membrane aliquots are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually at or near its Kd value).

    • Cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Transporters) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H] or [125I]) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound derivative) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Separation Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Measurement IC50_Calc IC50 Determination Counting->IC50_Calc Raw Data Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc IC50 Value Neurotransmitter_Transporter_Inhibition Effect of Transporter Inhibition on Synaptic Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Release Vesicle->Release Neurotransmitter Neurotransmitter (5-HT, DA, or NE) Release->Neurotransmitter Release Transporter Monoamine Transporter (SERT, DAT, or NET) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor Transporter Inhibitor (e.g., this compound derivative) Inhibitor->Transporter Inhibition

References

A Comparative Analysis of the Monoamine Releasing Actions of 3-Phenylpropylamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the monoamine releasing actions of 3-Phenylpropylamine and the well-characterized psychostimulant, amphetamine. The information presented herein is intended to offer an objective comparison of their performance at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, supported by available experimental data.

Introduction

This compound is a monoamine releasing agent that shares a structural resemblance to phenethylamine and its derivative, amphetamine. Understanding the comparative pharmacology of these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics targeting monoaminergic systems. This guide summarizes their effects on monoamine transporter binding, uptake inhibition, and neurotransmitter release, and outlines the experimental protocols used to derive this data.

Data Presentation

The following tables summarize the available quantitative data for this compound and amphetamine, focusing on their interaction with the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Release Potency (EC50, nM)

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
This compound 1,491222Data Not Available
d-Amphetamine 5.8–24.86.6–7.2698–1,765

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower values indicate greater potency.

Comparative Analysis

Based on the available data, d-amphetamine is a significantly more potent dopamine and norepinephrine releasing agent than this compound. This compound demonstrates a preference for inducing the release of norepinephrine over dopamine, with a roughly 7-fold greater potency at NET compared to DAT. In contrast, d-amphetamine exhibits high potency at both DAT and NET. The serotonin-releasing activity of this compound has not been quantitatively determined, whereas d-amphetamine is a comparatively weak serotonin releaser.

Signaling Pathways and Mechanism of Action

Monoamine releasing agents like amphetamine exert their effects through a complex series of interactions with monoamine transporters and intracellular signaling cascades.

Amphetamine's Mechanism of Action:

  • Transporter Substrate: Amphetamine is a substrate for DAT, NET, and SERT and is transported into the presynaptic neuron.

  • VMAT2 Inhibition: Once inside the neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

  • Transporter Reversal: The elevated cytosolic monoamine levels, in conjunction with amphetamine's interaction with the transporter, cause the transporters to reverse their direction of transport, leading to a non-vesicular release of monoamines into the synaptic cleft.

  • TAAR1 Agonism: Amphetamine is also an agonist at the intracellular trace amine-associated receptor 1 (TAAR1), which, upon activation, can modulate transporter function and contribute to monoamine efflux.

The precise intracellular signaling pathways activated by this compound that lead to monoamine release have not been as extensively characterized as those for amphetamine. It is presumed to follow a similar general mechanism of action as a transporter substrate, but potential differences in its interaction with intracellular signaling components may account for its different potency and selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of monoamine releasing agents.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound, which reflects its binding affinity.

Synaptosome Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the reuptake of monoamines into presynaptic nerve terminals.

Protocol:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET, and hippocampus for SERT) through a series of homogenization and centrifugation steps.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Radiolabeled Neurotransmitter Addition: The uptake reaction is initiated by the addition of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens or striatum for dopamine release).

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals.

  • Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Neurotransmitter Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels collected before drug administration.

Visualizations

Signaling Pathway for Amphetamine-Induced Monoamine Release

Amphetamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Amphetamine_ext Amphetamine Transporter Monoamine Transporter (DAT, NET, SERT) Amphetamine_ext->Transporter Enters cell via transporter Monoamine_ext Monoamine (DA, NE, 5-HT) Transporter->Monoamine_ext Amphetamine_int Amphetamine Transporter->Amphetamine_int VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Vesicle Synaptic Vesicle Monoamine_cyto Cytosolic Monoamine Vesicle->Monoamine_cyto Release into cytosol Monoamine_vesicle Monoamine Monoamine_cyto->Transporter Efflux Signaling Downstream Signaling TAAR1->Signaling Initiates Signaling->Transporter Modulates (promotes efflux)

Caption: Amphetamine's signaling pathway for monoamine release.

General Experimental Workflow for In Vitro Release Assay

Release_Assay_Workflow A 1. Isolate Synaptosomes from brain tissue B 2. Pre-load with Radiolabeled Monoamine A->B C 3. Wash to remove extracellular radiolabel B->C D 4. Incubate with Test Compound C->D E 5. Separate synaptosomes from supernatant (filtration/centrifugation) D->E F 6. Quantify radioactivity in supernatant (released monoamine) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: Workflow for a synaptosomal monoamine release assay.

Safety Operating Guide

Safe Disposal of 3-Phenylpropylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the proper and safe disposal of 3-phenylpropylamine, ensuring the safety of laboratory personnel and environmental protection.

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a common reagent in pharmaceutical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a combustible, corrosive, and toxic liquid that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. An emergency eyewash station and safety shower should be readily accessible.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Flash Point 90-91°C (194-195.8°F) - Closed Cup[1]
Boiling Point 221°C (430°F)
Density 0.951 g/mL at 25°C (77°F)
NFPA 704 Ratings Health: 1, Flammability: 2, Reactivity: 0
UN Number 2735
Hazard Class 8 (Corrosive)
Packing Group III
Storage Temperature Ambient, in a cool, dry, well-ventilated area

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. The following diagram illustrates the decision-making process and the necessary actions for its disposal.

A Assess Waste Stream (Pure, Dilute Solution, Contaminated Material) B Segregate Waste (Keep away from acids and oxidizers) A->B C Select Appropriate Container (Chemically resistant, labeled) B->C D Small Quantity On-site Neutralization (If permissible and equipped) C->D Small Quantity E Large Quantity or Direct Disposal (Contact licensed waste disposal service) C->E Large Quantity F Perform Neutralization Protocol (See detailed steps below) D->F I Package for Pickup (Follow DOT regulations) E->I G Verify Neutralization (pH check: 6.0-8.0) F->G H Dispose of Neutralized Waste (According to local regulations) G->H J Manifest and Record Keeping I->J

References

Personal protective equipment for handling 3-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Phenylpropylamine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against the hazards associated with this compound, which include skin and eye irritation, and potential toxicity.[1] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

A. Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.

B. Skin Protection:

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] In cases of significant exposure risk, coveralls may be necessary.

C. Respiratory Protection:

  • For routine handling in a well-ventilated fume hood, respiratory protection may not be required.

  • If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1]

II. Quantitative Data on Personal Protective Equipment

The following table summarizes general recommendations for glove selection when handling amines and corrosive chemicals. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialGeneral Resistance to AminesGeneral Resistance to Corrosive SubstancesBreakthrough Time Consideration
Nitrile Good to ExcellentGood to ExcellentVaries significantly with thickness and specific chemical.[4] Not recommended for some halogenated or aromatic hydrocarbons.[4]
Neoprene Good to ExcellentGoodGenerally have good chemical and wear resistance.[3]
Butyl Rubber Good to ExcellentExcellentProtects against a wide variety of chemicals, including corrosive acids and bases.[3]
Natural Rubber (Latex) Fair to GoodGood for some acids and basesMay not be suitable for all individuals due to allergy concerns.[3]

Note: The information in this table is a general guide. Users should always verify that the selected glove is appropriate for the intended use and consider factors like chemical concentration, temperature, and duration of exposure.[7]

III. Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure safety measures are in place handle_transfer Carefully Transfer Chemical prep_hood->handle_transfer Proceed to handling handle_reaction Perform Experimental Work handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon After experiment completion cleanup_ppe Doff and Dispose of PPE Properly cleanup_decon->cleanup_ppe disp_collect Collect Waste in Labeled, Compatible Container cleanup_ppe->disp_collect Segregate waste disp_store Store in Designated Satellite Accumulation Area disp_collect->disp_store disp_pickup Request Hazardous Waste Pickup disp_store->disp_pickup

Safe Handling Workflow for this compound.

IV. Disposal Plan for this compound

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[8]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound (including residues, contaminated labware, and PPE) in a designated, leak-proof, and chemically compatible container.[8]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., Combustible, Corrosive, Toxic).[2]

  • Waste Segregation:

    • Segregate this compound waste from other waste streams, especially from incompatible materials such as acids and strong oxidizing agents, to prevent hazardous reactions.[2]

  • Container Management:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[8]

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[2][9]

  • Neutralization (for experts only):

    • Neutralization of amine waste should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. A detailed, written procedure and risk assessment must be in place before proceeding.

    • A common method for neutralizing amines is by carefully adding a weak acid (e.g., citric acid or acetic acid) in a controlled manner, often with cooling, to form a salt. The reaction can be exothermic.

    • Always perform a small-scale trial before neutralizing larger quantities.[2]

    • The neutralized waste may still be considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropylamine
Reactant of Route 2
3-Phenylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.